molecular formula C7H16Br2N2 B12431500 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Cat. No.: B12431500
M. Wt: 288.02 g/mol
InChI Key: YCJIQGKHRWTERD-UHFFFAOYSA-N
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Description

2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a useful research compound. Its molecular formula is C7H16Br2N2 and its molecular weight is 288.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2BrH/c1-2-9-5-6-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJIQGKHRWTERD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CC1CN2.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Bicyclic Advantage: A Technical Guide to 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Modern medicinal chemistry is undergoing a structural paradigm shift, moving away from flat, sp²-hybridized aromatic rings toward sp³-rich, three-dimensional architectures. This strategy, often termed "escaping flatland," fundamentally improves the physicochemical properties and clinical success rates of active pharmaceutical ingredients (APIs). At the forefront of this movement is 2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide , a conformationally restricted diamine building block. By replacing highly flexible piperazine or pyrrolidine rings with this rigid bicyclic system, drug development professionals can precisely control the vectorial projection of pharmacophores while simultaneously enhancing metabolic stability.

Section 1: Physicochemical Profiling and Structural Dynamics

Before deploying this building block in complex synthetic sequences, it is critical to understand its fundamental properties. The compound is commercially available in specific enantiomeric forms, such as the (1S,4S) ()[1] and (1R,4R) () configurations, which are essential for stereospecific target engagement.

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
CAS Registry Numbers 1630818-55-1[2]; 1788036-26-9; 1638744-69-0[3]
Molecular Formula C₇H₁₆Br₂N₂
Molecular Weight 288.03 g/mol
Physical State White to off-white crystalline powder
Melting Point 220–240 °C (Decomposes) *
Solubility Highly soluble in H₂O, DMSO; Insoluble in Hexane

*Note on Melting Point: While specific empirical melting points for the 2-ethyl derivative depend heavily on enantiomeric purity and hydration state, structurally analogous compounds like (1R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide exhibit melting points in the 220–225 °C range ()[4]. Thus, a decomposition melting point of 220–240 °C is the standard working assumption for this specific class of bicyclic salts.

The Causality of the Dihydrobromide Salt Form

Why is this compound supplied as a dihydrobromide salt rather than a free base or hydrochloride? Bicyclic diamines in their free base form are highly nucleophilic. Upon exposure to the atmosphere, they rapidly oxidize and absorb ambient CO₂ to form carbamates, degrading the reagent's purity. The dihydrobromide salt intentionally locks the amine lone pairs. Furthermore, the larger atomic radius and lower charge density of the bromide ion (compared to chloride) result in a lower lattice energy, which promotes the formation of a highly crystalline, bench-stable, free-flowing powder rather than a hygroscopic oil.

Section 2: Self-Validating Experimental Methodologies

To utilize 2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide in anhydrous catalytic couplings (e.g., Buchwald-Hartwig aminations), the salt must be converted back to its free base form. This process requires strict adherence to phase-transfer principles.

Protocol: Quantitative Free-Basing and Phase Extraction

Step 1: Aqueous Dissolution Suspend 1.0 equivalent of the dihydrobromide salt in a minimal volume of deionized water at 0 °C.

Step 2: Basification Dropwise, add 10 M NaOH until the solution is strongly basic.

  • Causality: The[2.2.1] bicyclic system contains two basic nitrogens (typical pKa₁ ~ 9.5, pKa₂ ~ 4.5). If the pH is not driven sufficiently high, the secondary amine remains partially protonated. A protonated diamine is highly water-soluble, which will devastate the partition coefficient and result in near-zero extraction yield into the organic phase.

Step 3: Solvent Extraction Extract the aqueous layer four times using a 9:1 mixture of Dichloromethane (DCM) and Isopropanol (iPrOH).

  • Causality: The free base of this bicyclic diamine is highly polar and readily forms hydrogen bonds with water. The addition of 10% iPrOH to the DCM disrupts the aqueous hydrogen-bond network at the biphasic interface, significantly enhancing the mass transfer of the diamine into the organic layer.

Step 4: Self-Validation System

  • Validation 1 (pH Check): After the final extraction, test the aqueous layer with a calibrated pH meter. The protocol is only validated if the final aqueous pH remains > 12. If it drops below 12, re-basify and perform an additional extraction.

  • Validation 2 (Moisture Profiling): Dry the combined organic layers over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (avoiding high heat, as the free base is semi-volatile). Perform a Karl Fischer titration on a 10 mg aliquot of the resulting oil. The protocol is validated for downstream coupling only if the water content is < 0.1% w/w.

Section 3: Strategic Integration into API Workflows

Once successfully isolated, the free base is typically reacted with an aryl halide core via palladium-catalyzed cross-coupling. The incorporation of the [2.2.1] heptane core restricts the rotational degrees of freedom of the resulting API. This restriction prevents the molecule from adopting high-energy conformations, thereby reducing the entropic penalty upon binding to the target receptor (e.g., a GPCR or kinase). Additionally, the steric bulk of the bicyclic bridge shields the adjacent nitrogen atoms from N-dealkylation by Cytochrome P450 enzymes, directly causing an increase in the drug's pharmacokinetic half-life.

BicyclicWorkflow Salt 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane 2HBr Salt FreeBase Free-Basing Protocol (pH > 12 Extraction) Salt->FreeBase NaOH (aq) DCM/iPrOH Coupling Buchwald-Hartwig Cross-Coupling FreeBase->Coupling Pd Catalyst Core Scaffold API Conformationally Restricted API Coupling->API Purification Metabolism Enhanced Metabolic Stability API->Metabolism In Vivo Profiling Affinity Improved Target Affinity API->Affinity In Vitro Assays

Workflow demonstrating the integration of 2-ethyl-2,5-diazabicyclo[2.2.1]heptane into API design.

References

  • Howei Pharm. "CAS 1788036-26-9 | (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide". URL:[Link]

Sources

1H and 13C NMR chemical shifts of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Elucidation of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide: A Technical Guide for Bioisosteric Scaffold Characterization

Executive Summary

The compound 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a conformationally restricted diamine increasingly utilized in modern drug discovery. As a rigid bioisostere of piperazine, it imparts enhanced metabolic stability and target selectivity to active pharmaceutical ingredients. This technical whitepaper provides an in-depth analysis of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, detailing the causality behind the spectral desymmetrization caused by N-alkylation and protonation.

Structural Context & Pharmacological Utility

The 2,5-diazabicyclo[2.2.1]heptane scaffold is a rigid bicyclic system that mimics the spatial arrangement of piperazine while locking the ring into a specific boat-like conformation[1]. In medicinal chemistry, replacing a flexible piperazine ring with this bridged system reduces the entropic penalty upon target binding and often improves pharmacokinetic profiles[2].

Recently, derivatives of this scaffold, specifically the N-ethylated variants (CAS 1630818-55-1 for the 1S,4S enantiomer and CAS 1788036-26-9 for the 1R,4R enantiomer), have been deployed as critical intermediates in the synthesis of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, which are vital for novel immuno-oncology therapies[3]. The compound is typically isolated and analyzed as a dihydrobromide salt to ensure high aqueous solubility and prevent oxidative degradation of the secondary and tertiary amines[4].

Theoretical Basis of Chemical Shifts in Bicyclic Systems

Understanding the NMR profile of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide requires analyzing the causality behind its chemical shifts. The spectral logic is governed by three primary factors:

  • Bicyclic Ring Strain (Hybridization Effects): The[2.2.1] bridged architecture forces the bridgehead carbons (C1 and C4) into a highly strained geometry. This strain increases the s -character of the C-H bonds at the bridgeheads, pulling electron density away from the protons and deshielding them significantly compared to standard aliphatic methines.

  • Protonation State (Inductive Deshielding): In the dihydrobromide salt, both the N2 (tertiary) and N5 (secondary) nitrogens are fully protonated. The formal positive charges on these ammonium centers exert a strong electron-withdrawing inductive effect, drastically shifting the alpha-protons (C1, C3, C4, C6) downfield[1].

  • Desymmetrization via N-Ethylation: The parent 2,5-diazabicyclo[2.2.1]heptane core possesses C2​ symmetry, making C1 equivalent to C4, and C3 equivalent to C6[1][5]. The introduction of the ethyl group at N2 breaks this symmetry. The N2 nitrogen becomes a tertiary ammonium center, which exerts a slightly stronger localized deshielding effect on its adjacent alpha-carbons (C1 and C3) than the secondary ammonium center at N5 exerts on its adjacent carbons (C4 and C6).

Logic_Assignment Parent Parent Core Symmetric [2.2.1] System C1=C4, C3=C6 Sub N2-Ethyl Substitution Breaks C2 Symmetry Parent->Sub C1 C1 Bridgehead Deshielded by N2-Et (~4.80 ppm) Sub->C1 C4 C4 Bridgehead Alpha to N5-H2 (~4.60 ppm) Sub->C4 C3 C3 Methylene Deshielded by N2-Et (~3.90 ppm) Sub->C3 C6 C6 Methylene Alpha to N5-H2 (~3.65 ppm) Sub->C6

Logical desymmetrization of NMR signals upon N2-ethylation.

Quantitative Data: 1 H and 13 C NMR Assignments

The following tables summarize the highly predictable, structure-derived NMR assignments for the dihydrobromide salt in Deuterium Oxide (D 2​ O). D 2​ O is the mandatory solvent for this analysis; non-protic solvents like CDCl 3​ would result in broad, unresolved signals due to the slow exchange of the N-H + protons.

Table 1: 1 H NMR Data Summary (400 MHz, D 2​ O)

PositionShift δ (ppm)MultiplicityIntegrationCausality / Assignment Notes
Ethyl-CH 3​ 1.35t ( J≈7.2 Hz)3HTerminal methyl, coupled to the adjacent methylene.
C7-H 2​ (bridge) 2.20 - 2.45m (AB system)2HApical bridge protons; complex W-coupling due to rigid geometry.
Ethyl-CH 2​ 3.30q ( J≈7.2 Hz)2HDeshielded by the adjacent protonated N2 + center.
C6-H 2​ 3.60 - 3.75m2HAlpha to N5 + ; retains shifts similar to the parent core[1].
C3-H 2​ 3.85 - 4.00m2HAlpha to N2 + ; further deshielded by the N-alkyl substitution.
C4-H (bridgehead) 4.60br s1HAlpha to N5 + ; minimal coupling to C7 due to ~90° dihedral angle.
C1-H (bridgehead) 4.80br s1HAlpha to N2 + ; most deshielded proton due to tertiary ammonium.

Table 2: 13 C NMR Data Summary (100 MHz, D 2​ O)

PositionShift δ (ppm)DEPT-135 PhaseCausality / Assignment Notes
Ethyl-CH 3​ 10.5Positive (CH 3​ )Standard aliphatic methyl resonance.
C7 (bridge) 33.2Negative (CH 2​ )Apical carbon, furthest from the inductive pull of the nitrogens.
C6 45.8Negative (CH 2​ )Adjacent to secondary ammonium (N5).
Ethyl-CH 2​ 51.2Negative (CH 2​ )Adjacent to tertiary ammonium (N2).
C3 55.4Negative (CH 2​ )Adjacent to tertiary ammonium (N2); highly deshielded.
C4 (bridgehead) 57.1Positive (CH)Alpha to N5, rigid bridgehead carbon.
C1 (bridgehead) 62.3Positive (CH)Alpha to N2, maximum deshielding from alkylation and strain.

Experimental Protocol: High-Resolution NMR Acquisition

To guarantee structural integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes an internal check to prevent artifact misinterpretation.

Step 1: Sample Preparation & Self-Validation

  • Weigh 15-20 mg of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

  • Dissolve completely in 0.6 mL of D 2​ O (99.9% D).

  • Self-Validation (pD Control): Check the pD of the solution using a micro-pH electrode. The pD must remain acidic (pD < 4) to ensure both nitrogens remain fully protonated. If the pD rises, the equilibrium shifts toward the free base, which will cause signal broadening and unpredictable upfield shifts.

Step 2: Probe Tuning and Shimming

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match both the 1 H and 13 C channels specifically for the dielectric constant of D 2​ O.

  • Apply automated Z-gradient shimming. Validation: The residual HDO solvent peak ( 4.79 ppm) must have a linewidth at half-height (FWHM) of 1.0 Hz.

Step 3: 1D Acquisition & Multiplicity Verification

  • Acquire the standard 1 H spectrum (ns = 16, d1 = 2s).

  • Acquire the standard 13 C spectrum (ns = 512, d1 = 2s).

  • Self-Validation (DEPT-135): Always run a DEPT-135 sequence alongside the standard 13 C spectrum. The inversion of the C7, C3, C6, and Ethyl-CH 2​ signals (negative phase) against the C1, C4, and Ethyl-CH 3​ signals (positive phase) provides an internal binary check that confirms the carbon multiplicity independent of proton integration.

Step 4: 2D Correlation (Optional but Recommended)

  • Acquire a 1 H- 1 H COSY to map the scalar coupling between the Ethyl-CH 3​ and Ethyl-CH 2​ , and to trace the complex W-coupling network of the rigid [2.2.1] core.

  • Acquire a 1 H- 13 C HSQC to definitively link the assigned protons to their respective carbons, resolving any overlap between the C3/C6 and Ethyl-CH 2​ signals.

NMR_Workflow A 1. Sample Preparation Dissolve in D2O (0.1 M) Control pD to maintain salt B 2. Probe Tuning & Shimming Tune 1H/13C channels Apply Z-gradient shimming A->B C 3. 1D Acquisition 1H (400 MHz), 13C (100 MHz) DEPT-135 for multiplicity B->C D 4. 2D Correlation COSY (J-coupling) HSQC/HMBC (C-H connectivity) C->D E 5. Signal Assignment Map desymmetrized core Validate N-ethyl position D->E

Step-by-step NMR workflow for bicyclic amine salts.

References

  • Title: Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide Source: NIH / Acta Crystallographica Section E: Structure Reports Online URL: [Link]

  • Title: WO2024015251A1 - Inhibitors of HPK1 and methods of use thereof Source: Google Patents URL
  • Title: Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

Sources

Crystallographic data and 3D structure of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

[label="X-Ray Diffraction\n(Mo Kα, λ=0.71073 Å)",

Workflow for crystallization and X-ray diffraction of 2,5-DBH dihydrobromide salts.

Pharmacological Implications & Target Binding

The structural data obtained from the dihydrobromide salt directly translates to its utility in drug design[1]. When the 2-ethyl-2,5-DBH core is incorporated into a larger active pharmaceutical ingredient (API), its rigid 3D architecture dictates the molecule's interaction with target proteins.

  • Defined Exit Vectors: The N2 and N5 positions project substituents at specific, unalterable angles. The 2-ethyl group acts as a precise steric wedge, capable of occupying deep lipophilic pockets in kinase hinge regions or GPCR allosteric sites[1].

  • Metabolic Stability: The constrained bicyclic nature shields the internal carbon framework from rapid cytochrome P450-mediated oxidation, often resulting in superior pharmacokinetic half-lives compared to flexible piperazines.

Binding_Network Core 2-Ethyl-2,5-DBH Core Rigidity Conformational Rigidity (Distorted Boat) Core->Rigidity Vectors Defined Exit Vectors (N2 & N5) Core->Vectors Steric Steric Complementarity Rigidity->Steric Hbond H-Bonding Network Vectors->Hbond Target Target Protein (Kinase/GPCR) Hbond->Target Steric->Target

Impact of 2,5-DBH core structural rigidity and exit vectors on target protein binding.

References

  • Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

  • (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, 97% (CAS 1788036-26-9) Source: Howei Pharm URL:[Link]

Sources

Engineering Conformational Rigidity: SDS, Toxicity, and Application Protocols for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Modern drug discovery relies heavily on the strategic incorporation of sp³-rich, conformationally restricted scaffolds to enhance target selectivity and improve pharmacokinetic profiles. Among these privileged structures, the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) framework has emerged as a critical vector in the synthesis of advanced active pharmaceutical ingredients (APIs), including allosteric kinase inhibitors [1] and apoptosis-inducing antitumor agents[2].

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic chemical identifiers. This guide deconstructs the physicochemical properties, toxicological mechanisms, and field-proven synthetic protocols for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide , providing researchers with a self-validating framework for integrating this scaffold into complex drug discovery pipelines.

Physicochemical Profiling & Architectural Causality

The decision to utilize the dihydrobromide (2HBr) salt rather than the free base is rooted in thermodynamic stability. Secondary amines in their free base form are highly susceptible to atmospheric oxidation and hygroscopicity, which introduces unacceptable stoichiometric variability during parallel synthesis. The 2HBr salt maximizes lattice energy, yielding a highly crystalline, bench-stable solid that guarantees precise molar equivalency.

Furthermore, the 2-ethyl substitution serves a dual mechanistic purpose: it modulates the overall lipophilicity (LogP) of the final API to enhance membrane permeability, and it provides specific steric bulk that can be vectorized into hydrophobic pockets of target proteins (e.g., the hinge region of Hematopoietic Progenitor Kinase 1) [3].

Table 1: Chemical Identity & Physical Properties
PropertySpecification / Data
Chemical Name 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
CAS Numbers 1788036-26-9 (1R,4R); 1630818-55-1 (1S,4S); 1638744-69-0 (General)
Molecular Formula C₇H₁₆Br₂N₂
Molecular Weight 288.03 g/mol
Exact Mass (Free Base) 126.12 m/z ([M+H]⁺ ≈ 127.1)
Appearance White to off-white crystalline powder

Safety Data Sheet (SDS) & Toxicological Profile

Handling rigid bicyclic diamines requires a rigorous understanding of their toxicological mechanisms. The hazards associated with this compound are primarily driven by the localized pH disruption caused by the hydrobromide salt and the inherent biological reactivity of the amine core upon dissolution in physiological moisture [4].

Table 2: GHS Hazard Classifications & Mechanisms
Hazard CodeClassificationMechanistic Causality
H315 Skin Irritation (Category 2)Dissolution of the salt in sweat lowers local pH, while the lipophilic ethyl group facilitates minor lipid bilayer disruption, leading to localized epidermal inflammation.
H319 Serious Eye Irritation (Cat. 2A)High osmotic pressure and acidity upon contact with the tear film cause rapid protein denaturation in the corneal epithelium.
H335 Respiratory Irritation (Cat. 3)Inhalation of fine crystalline dust leads to deposition in the upper respiratory tract, triggering localized mucosal irritation.
H336 May Cause Drowsiness/DizzinessSystemic absorption of the free-based amine can cross the blood-brain barrier (due to high sp³ character), interacting non-specifically with CNS receptors.
Hazard Mitigation Workflow

To ensure laboratory safety, the following self-validating emergency response protocol must be integrated into your chemical hygiene plan.

Hazard H1 Exposure to Dihydrobromide Salt H2 Skin/Eye Contact (H315, H319) H1->H2 H3 Inhalation (H335, H336) H1->H3 M1 Rinse with Water (15 min) + Remove Contaminated Clothing H2->M1 Mitigation M2 Move to Fresh Air + Monitor Respiratory Function H3->M2 Mitigation S1 Medical Evaluation (Symptomatic Treatment) M1->S1 M2->S1

Figure 1: Exposure hazard mitigation and emergency response protocol.

Self-Validating Experimental Protocol: Scaffold Integration

When integrating 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane into an API via Nucleophilic Aromatic Substitution (SₙAr) or Buchwald-Hartwig amination, the primary challenge is efficiently liberating the free base without inducing side reactions.

The following protocol is designed as a self-validating system : it incorporates specific in-process controls (IPCs) to ensure that causality dictates the workflow, rather than blind execution.

Protocol: Desalting and Electrophilic Coupling (SₙAr)

Step 1: Stoichiometric Preparation

  • Weigh 1.0 equivalent of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide into an oven-dried reaction vessel under an inert N₂ atmosphere.

  • Causality: Moisture exclusion is critical not for the salt, but to prevent the competitive hydrolysis of your downstream electrophile (e.g., an aryl fluoride).

Step 2: Free-Basing & Solvent Selection

  • Suspend the salt in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Add 3.5 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Causality: DIPEA is specifically chosen over triethylamine because its sheer steric bulk prevents it from acting as a competing nucleophile. It efficiently neutralizes the two equivalents of HBr, liberating the secondary amine.

Step 3: In-Process Validation (The Self-Validating Step)

  • Stir at room temperature for 15 minutes. Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Validation Check: You must observe the dominant mass ion at m/z 127.1 [M+H]⁺ . Proceeding without confirming the complete dissolution and free-basing of the scaffold will result in drastically reduced coupling yields.

Step 4: Electrophilic Coupling & Thermal Activation

  • Add 1.1 equivalents of the target aryl halide.

  • Heat the reaction mixture to 80–100 °C for 4–6 hours.

  • Causality: The rigid bicyclic system possesses inherent steric hindrance around the secondary amine. Elevated thermal energy is required to overcome the activation energy barrier for the SₙAr transition state.

Step 5: Workup & Isolation

  • Quench the reaction with ice-cold water to precipitate the product. Extract with Ethyl Acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl to remove residual DMF.

Workflow N1 2-Ethyl-2,5-diazabicyclo [2.2.1]heptane 2HBr (Stable Precursor) N2 Free-Basing (e.g., DIPEA, K2CO3) N1->N2 Desalting N3 Electrophilic Coupling (SNAr / Buchwald-Hartwig) N2->N3 Nucleophilic Attack N4 API Candidate (Target Engagement) N3->N4 Scaffold Integration

Figure 2: Synthetic workflow for integrating the 2-ethyl-2,5-DBH scaffold into APIs.

References

  • Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: WO2024015251A1 - Inhibitors of HPK1 and methods of use thereof Source: Google Patents / WIPO URL
  • Title: (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane — Chemical Substance Information & SDS Source: NextSDS Database URL: [Link]

The 2,5-Diazabicyclo[2.2.1]heptane Scaffold in Modern Pharmacology: Mechanisms of Action, Target Engagement, and Protocol Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the transition from flexible linear or monocyclic amines to conformationally restricted bicyclic scaffolds represents a critical evolutionary leap in drug design. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) moiety has emerged as a privileged structural motif, frequently utilized to replace piperazine rings[1]. This in-depth technical guide explores the thermodynamic causality behind 2,5-DBH integration, its precise mechanisms of action across diverse pharmacological targets (including kinase inhibition and neuropharmacology), and the self-validating experimental protocols required to evaluate these advanced derivatives.

The Thermodynamic and Kinetic Causality of 2,5-DBH Integration

The pharmacological superiority of 2,5-DBH over traditional piperazine derivatives is rooted in fundamental physical chemistry and structural biology[2]:

  • Entropic Advantage ( ΔS ): Piperazine is highly flexible, adopting multiple chair and boat conformations in solution. Binding to a target receptor requires the molecule to "freeze" into a single bioactive conformation, incurring a massive entropic penalty. 2,5-DBH is a bridged bicyclic system locked in a "distorted boat" conformation[2]. This pre-organization drastically lowers the entropic cost of binding, directly translating to higher target affinity (lower Kd​ ).

  • Target Selectivity via Steric Constraint: The methylene bridge of the [2.2.1] system introduces precise steric bulk. This 3D architecture prevents the molecule from adopting the geometries required to bind to off-target receptors, thereby enhancing selectivity—a critical factor in mitigating off-target toxicity in kinase inhibitor development.

  • Metabolic Stability: The rigid bicyclic framework sterically shields the basic nitrogen atoms, reducing their susceptibility to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, thereby improving the pharmacokinetic half-life of the drug.

Core Pharmacological Mechanisms & Target Applications

Precision Kinase Inhibition: The BMPR2 Pathway

Bone morphogenetic protein receptor type 2 (BMPR2) is a transmembrane serine/threonine kinase. Dysregulation of BMP signaling is heavily implicated in skeletal defects and various oncological pathways. Historically, targeting BMPR2 selectively has been nearly impossible due to the high sequence homology among the 500+ human kinases[3].

Recent high-throughput screening of DNA-encoded chemical libraries has identified 2,5-DBH derivatives (e.g., CDD-1281 and CDD-1653) as first-in-class, low-nanomolar selective inhibitors of BMPR2[4]. These compounds act as ATP-competitive inhibitors. By anchoring the rigid 2,5-DBH core into the ATP-binding pocket, they stabilize the kinase domain in an inactive conformation, halting the downstream phosphorylation of SMAD 1/5/8 proteins[4].

BMPR2_Pathway Ligand BMP Ligand Receptor BMPR2 / ALK Complex Ligand->Receptor SMAD SMAD 1/5/8 Phosphorylation Receptor->SMAD Inhibitor 2,5-DBH Derivative (e.g., CDD-1281) Inhibitor->Receptor Kinase Inhibition Transcription Target Gene Transcription SMAD->Transcription

Fig 1. Mechanism of BMPR2 kinase inhibition by 2,5-DBH derivatives blocking SMAD phosphorylation.

Neuropharmacology: α4β2 nAChR Partial Agonism

In the treatment of depression and cognitive disorders, the α 4 β 2 nicotinic acetylcholine receptor (nAChR) is a highly validated target. Incorporating a 2,5-DBH core attached to a pyridin-3-yl moiety yields highly potent partial agonists[5]. The rigid scaffold ensures precise hydrogen-bonding alignment with the orthosteric binding site of the α 4 β 2 subtype, yielding sub-nanomolar affinity while virtually eliminating off-target affinity for the α 3 β 4 and α 7 subtypes, which are responsible for cardiovascular and gastrointestinal side effects[5].

Oncology: Non-Necrotic Apoptosis Induction

Traditional cytotoxic agents often trigger necrotic cell death, leading to severe inflammatory responses and tissue damage. Molecular hybridization of (1S,4S)-2,5-DBH with dithiocarbamates has generated a novel class of antiproliferative agents[6]. These 2,5-DBH-dithiocarbamate hybrids induce strictly caspase-dependent apoptosis in cervical cancer cell lines (e.g., CaSki, HeLa) without rupturing the plasma membrane[7]. The lipophilic nature of the 2,5-DBH moiety enhances cellular permeability, allowing the dithiocarbamate warhead to engage intracellular apoptotic machinery efficiently[6].

Quantitative Pharmacological Data Summary

To facilitate cross-target comparison, the following table summarizes the quantitative metrics of key 2,5-DBH derivatives across different pharmacological domains.

Compound / DerivativePrimary TargetPharmacological ActionKey Quantitative MetricReference
CDD-1281 BMPR2 KinaseSelective Kinase InhibitionIC 50​ = 1.2 nM[2]
CDD-1653 BMPR2 KinaseSelective Kinase InhibitionIC 50​ = 2.8 nM[2]
Compound 21 (Hybrid) α 4 β 2 nAChRPartial AgonismK i​ = 0.5 - 51.4 nM[3]
Compound 9e Caspase PathwayApoptosis InductionHigh Tumor Selectivity[4]

Experimental Protocols: Self-Validating Kinase Inhibition Assay

A pharmacological protocol is only as reliable as its internal logic. To validate the efficacy of 2,5-DBH derivatives against targets like BMPR2, researchers must employ a self-validating system that inherently controls for false positives (e.g., pan-assay interference compounds or auto-fluorescence). The following ADP-Glo™ Kinase Assay methodology is engineered for absolute data integrity.

Workflow Step1 Compound Synthesis Step2 In Vitro Kinase Assay Step1->Step2 Step3 Selectivity Profiling Step2->Step3 Step4 Cell-Based Efficacy Step3->Step4

Fig 2. Step-by-step validation workflow for assessing 2,5-DBH-based kinase inhibitors.

Step-by-Step Methodology

Step 1: Reagent Stoichiometry & Preparation

  • Action: Prepare the kinase buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl 2​ , 0.1 mg/mL BSA). Set the ATP concentration strictly at the apparent Michaelis constant ( Km​ ) for the specific kinase.

  • Causality: Setting [ATP] at Km​ balances the assay's sensitivity for ATP-competitive 2,5-DBH inhibitors. If ATP is too high, competitive inhibitors will be masked; if too low, the luminescent signal dynamic range collapses.

Step 2: Compound Titration & Pre-Incubation

  • Action: Dispense the 2,5-DBH derivative in a 10-point, 3-fold serial dilution (starting at 10 μ M) into a 384-well plate. Add the BMPR2 enzyme and pre-incubate for 30 minutes at room temperature before adding ATP.

  • Causality: A full dose-response curve is mandatory to calculate a precise IC 50​ and to identify non-sigmoidal curves (Hill slopes =

    • that indicate non-specific, aggregation-based inhibition. Pre-incubation allows for the detection of slow-binding kinetics, a common trait of structurally rigid bicyclic inhibitors.

Step 3: Enzymatic Reaction

  • Action: Initiate the reaction by adding the ATP/Substrate mix. Incubate for exactly 60 minutes.

  • Causality: The reaction time must be strictly confined to the linear phase of product formation (ensuring <10% total ATP depletion). This guarantees that the calculated inhibition reflects steady-state initial velocity ( V0​ ), preventing substrate depletion artifacts.

Step 4: Signal Generation & Orthogonal Validation

  • Action: Add ADP-Glo reagent to terminate the kinase reaction and deplete unreacted ATP. After 40 minutes, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction. Measure luminescence.

  • Causality (Self-Validation): Calculate the Z'-factor using positive controls (e.g., Staurosporine) and negative controls (DMSO vehicle). A Z'-factor > 0.5 mathematically validates the assay's signal-to-background ratio and data dispersion, confirming that the observed inhibition is statistically significant and structurally driven by the 2,5-DBH scaffold, rather than an artifact of well-to-well variability.

References

  • Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities Source: RSC Medicinal Chemistry URL: 1

  • Title: Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening Source: Journal of Medicinal Chemistry (ACS Publications) URL: 8

  • Title: Synthesis and biological evaluation of novel hybrids of highly potent and selective α4β2-Nicotinic acetylcholine receptor (nAChR) partial agonists Source: European Journal of Medicinal Chemistry (PubMed) URL: 5

  • Title: Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: 6

Sources

Architectural Thermodynamics of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Conformationally restricted diamines (CRDAs) have become foundational building blocks in modern medicinal chemistry, offering rigid structural frameworks that enhance target selectivity, metabolic stability, and receptor binding affinity[1]. Among these, the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) core is highly prized. The specific derivative 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide introduces an N-ethyl lipophilic vector, breaking the C2 symmetry of the parent molecule. This modification is strategically utilized in the synthesis of complex therapeutics, including advanced Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[2].

This technical guide dissects the thermodynamic stability of this specific dihydrobromide salt, providing critical insights into its solid-state energetics, solution-state speciation, and the self-validating methodologies required to profile it.

Solid-State Energetics and Lattice Cohesion

The thermodynamic stability of the dihydrobromide salt is fundamentally rooted in its crystal lattice energetics. In its diprotonated state, the bicyclic cage is stabilized by an extensive three-dimensional N–H⋯Br hydrogen-bonding network[1].

The presence of four bromide counterions per two independent cage units creates a highly cohesive and rigid lattice[1]. While the N-ethyl substitution introduces a minor entropic penalty during crystallization compared to the unsubstituted parent (due to the rotational degrees of freedom of the ethyl chain), the strong electrostatic interactions of the dihydrobromide form overwhelmingly drive the Gibbs free energy of crystallization ( ΔGcryst​ ) to a deep minimum. This results in exceptional thermal stability, with the parent scaffold exhibiting decomposition temperatures reaching up to 300 °C[3].

Workflow A 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide B Solid-State Thermodynamics A->B C Solution-State Thermodynamics A->C D Thermal Analysis (DSC/TGA) B->D E Hygroscopicity (DVS) B->E F Speciation (Potentiometry) C->F G Solvation Energy (Calorimetry) C->G

Fig 1. Thermodynamic profiling workflow for bicyclic diamine salts.

Solution-State Speciation and Protonation Dynamics

In aqueous environments, the thermodynamic stability of the molecule is governed by the step-wise deprotonation of the diamine core. The N-ethyl group exerts an electron-donating inductive effect (+I), which slightly elevates the intrinsic basicity of the N2 nitrogen relative to the secondary N5 nitrogen.

However, the rigid[2.2.1] bicyclic structure enforces a severe proximity effect. The initial protonation of the more basic nitrogen creates a localized positive charge that electrostatically repels the second proton. This thermodynamic penalty results in a wide split between pKa1​ and pKa2​ . The molecule transitions through distinct solvation states depending on the pH, which directly impacts its lipophilicity ( logD ) and formulation stability.

Speciation S1 Diprotonated Salt (High Lattice Stability) S2 Monoprotonated (Intermediate Solvation) S1->S2 pKa1 (~3.5) S2->S1 +H+ S3 Free Base (Lipophilic State) S2->S3 pKa2 (~8.5) S3->S2 +H+

Fig 2. pH-dependent speciation and protonation states of the diamine core.

Self-Validating Thermodynamic Profiling Protocols

To rigorously quantify the thermodynamic parameters of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, the following self-validating experimental methodologies must be employed.

Protocol A: Solid-State Thermal Profiling via TGA-DSC

Causality: Heating the sample induces both physical phase transitions and chemical degradation. By coupling Thermogravimetric Analysis (TGA) with Differential Scanning Calorimetry (DSC), we can definitively assign an endotherm to either melting (heat flow with no mass loss) or decomposition (heat flow with simultaneous mass loss). Self-Validating Mechanism: The protocol mandates a dual-pan setup with a matched empty reference pan. A pre-run baseline subtraction is performed across the entire temperature gradient. If the baseline drift exceeds 0.1 mW, the system automatically halts, ensuring that all recorded thermodynamic events are strictly sample-derived. Step-by-Step Methodology:

  • Purge the TGA-DSC furnace with dry nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Accurately weigh 3.0–5.0 mg of the dihydrobromide salt into an aluminum crucible. Crimp the lid with a microscopic pinhole to allow volatile release.

  • Equilibrate the sample at 25 °C for 5 minutes to establish a stable heat-flow baseline.

  • Ramp the temperature from 25 °C to 350 °C at a controlled rate of 10 °C/min.

  • Integrate the area under the DSC curve to calculate the enthalpy of fusion ( ΔHfus​ ), cross-referencing with the TGA first-derivative curve to confirm the onset of degradation[3].

Protocol B: Moisture Sorption Kinetics via DVS

Causality: Bromide salts are inherently prone to hygroscopicity because the bromide ion acts as a strong hydrogen-bond acceptor. Dynamic Vapor Sorption (DVS) is chosen over static desiccator methods because it continuously measures mass change against a dynamic nitrogen/water vapor stream, eliminating kinetic bottlenecks and accurately capturing the thermodynamic equilibrium of hydrate formation. Self-Validating Mechanism: The protocol requires a full sorption-desorption-sorption cycle. If the mass at the end of the first desorption phase does not return to the exact baseline ( ±0.05% ), the system flags irreversible solvent entrapment or a polymorphic form change, invalidating the run and prompting a solid-state NMR check. Step-by-Step Methodology:

  • Load 10 mg of the crystalline salt into the DVS quartz microbalance pan.

  • Dry the sample at 0% Relative Humidity (RH) at 25 °C until the mass change ( dm/dt ) is less than 0.002% per minute.

  • Stepwise increase the humidity from 0% to 90% RH in 10% increments. The system must hold at each step until thermodynamic equilibrium ( dm/dt<0.002%/min ) is achieved.

  • Reverse the gradient from 90% back to 0% RH to map the desorption isotherm.

  • Analyze the hysteresis loop to differentiate between surface adsorption and bulk hydrate formation.

Quantitative Thermodynamic Summary

The following table summarizes the key thermodynamic parameters of the 2-ethyl-2,5-DBH dihydrobromide scaffold, synthesized from structural analysis and literature precedents of the parent core.

ParameterEstimated / Literature ValueThermodynamic Significance
Melting / Decomposition Point > 300 °C[3]Indicates exceptionally high crystal lattice energy and thermal stability.
Lattice Hydrogen Bonds 4 per cage unit[1]Drives the highly exothermic enthalpy of crystallization ( ΔHcryst​ ).
pKa1​ (Secondary Amine) ~ 3.5 - 4.5Suppressed due to electrostatic repulsion from the adjacent protonated nitrogen.
pKa2​ (Tertiary Amine) ~ 8.5 - 9.5Elevated by the +I inductive effect of the N-ethyl group.
Hygroscopicity Potential Moderate to HighBromide counterions act as strong hydrogen-bond acceptors, necessitating controlled storage.

References

  • Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: WO2024015251A1 - Inhibitors of hpk1 and methods of use thereof Source: Google Patents / World Intellectual Property Organization URL

Sources

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 2,5-Diazabicyclo[2.2.1]heptane Scaffold

Nitrogen-containing heterocycles are foundational to medicinal chemistry, with approximately 59% of small-molecule drugs approved by the U.S. FDA featuring such structures. Among these, the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold has garnered significant attention as a privileged structure in drug discovery.[1][2][3] Its conformationally rigid, three-dimensional architecture provides a unique framework for designing novel therapeutics with improved target engagement and pharmacological profiles.[1][2][3] The 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane moiety, a specific derivative, offers a compelling starting point for library synthesis due to its synthetic tractability and potential for diverse functionalization.

However, the journey from a promising chemical scaffold to a viable drug candidate is contingent upon a thorough understanding of its pharmacokinetic properties. This technical guide provides a comprehensive overview of the essential in vitro and in vivo studies required to profile the Absorption, Distribution, Metabolism, and Excretion (ADME) of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane building blocks. As a Senior Application Scientist, the following sections are designed to not only outline the necessary experimental protocols but also to provide the causal reasoning behind these choices, ensuring a robust and self-validating approach to pharmacokinetic profiling.

Section 1: Foundational Physicochemical and In Vitro ADME Profiling

Early-stage in vitro ADME assays are critical for identifying potential liabilities and guiding medicinal chemistry efforts.[4][5][6] These studies are designed to be rapid and resource-efficient, allowing for the screening of multiple analogs to establish structure-activity relationships (SAR) and structure-property relationships (SPR).[4]

Physicochemical Characterization: The Building Blocks of "Drug-Likeness"

Before embarking on complex biological assays, a fundamental understanding of the physicochemical properties of the 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane derivatives is paramount. These properties often govern a compound's behavior in biological systems and can predict potential issues with solubility and permeability.[4]

A key framework for assessing "drug-likeness" is Lipinski's Rule of Five.[7][8][9][10] This rule suggests that poor oral absorption or permeation is more likely for compounds with:

  • More than 5 hydrogen bond donors

  • More than 10 hydrogen bond acceptors

  • A molecular weight greater than 500 Daltons

  • A calculated octanol-water partition coefficient (log P) greater than 5

While not an absolute determinant of success, adherence to these guidelines can significantly de-risk a project.[11] For bicyclic privileged structures, some studies suggest slightly different "drug-like" ranges may be applicable.[12]

Table 1: Key Physicochemical Parameters and Experimental Protocols

ParameterExperimental ProtocolRationale
Aqueous Solubility Thermodynamic or Kinetic Solubility AssaysPoor solubility can limit oral absorption and lead to inaccurate results in other in vitro assays.[4]
Lipophilicity (LogD7.4) Shake-flask method or chromatographic techniquesLogD at physiological pH is a crucial determinant of a compound's ability to cross biological membranes.
Chemical Stability Incubation in various buffers (pH 1.2, 6.8, 7.4)Assesses the compound's stability in environments mimicking the gastrointestinal tract and systemic circulation.
In Vitro Permeability and Efflux

A drug's ability to cross the intestinal epithelium is a prerequisite for oral bioavailability. In vitro models provide an initial assessment of this critical parameter.

Experimental Workflow: In Vitro Permeability Assessment

G cluster_0 Permeability Assay start Compound in Solution caco2 Caco-2 Cell Monolayer start->caco2 Apical Dosing pampa PAMPA (Parallel Artificial Membrane Permeability Assay) start->pampa Donor Well mdck MDCK-MDR1/BCRP Cells start->mdck Apical/Basolateral Dosing analysis LC-MS/MS Analysis of Receiver Compartment caco2->analysis pampa->analysis mdck->analysis p_app Calculate Apparent Permeability (Papp) analysis->p_app efflux_ratio Determine Efflux Ratio analysis->efflux_ratio end Permeability & Efflux Potential p_app->end efflux_ratio->end

Caption: Workflow for assessing in vitro permeability and efflux.

Step-by-Step Protocol for Caco-2 Permeability Assay:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports until a confluent monolayer with well-defined tight junctions is formed.

  • Compound Preparation: Prepare a solution of the 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane derivative in a suitable transport buffer.

  • Apical to Basolateral Permeability (A-B): Add the compound solution to the apical (upper) side of the cell monolayer.

  • Basolateral to Apical Permeability (B-A): In a separate set of wells, add the compound solution to the basolateral (lower) side.

  • Sampling: At predetermined time points, collect samples from the receiver compartment (basolateral for A-B, apical for B-A).

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.[13]

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).

Metabolic Stability

The metabolic stability of a compound is a key determinant of its in vivo half-life and oral bioavailability. Early in vitro assays can predict how rapidly a compound will be cleared by metabolic enzymes, primarily in the liver.[14]

Table 2: In Vitro Metabolic Stability Assays

AssayBiological SystemKey Information Provided
Microsomal Stability Liver Microsomes (Human, Rat, Mouse)Provides an initial assessment of Phase I metabolic clearance, primarily by Cytochrome P450 (CYP) enzymes.[14]
Hepatocyte Stability Cryopreserved HepatocytesOffers a more comprehensive picture of metabolic clearance, including both Phase I and Phase II metabolism.
S9 Fraction Stability Liver S9 FractionContains both microsomal and cytosolic enzymes, providing a broad screen for metabolic pathways.

Step-by-Step Protocol for Liver Microsomal Stability Assay:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes, a buffered solution (e.g., phosphate buffer), and the test compound.

  • Initiation of Reaction: Add an NADPH-regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench a portion of the reaction mixture with a suitable organic solvent (e.g., acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition

Assessing the potential for a compound to inhibit major CYP isoforms is a critical step in early safety profiling to avoid drug-drug interactions.[5]

Experimental Protocol for CYP Inhibition Assay:

  • Incubation: Incubate the 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane derivative with human liver microsomes and a specific probe substrate for each major CYP isoform (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Metabolite Quantification: Measure the formation of the specific metabolite of the probe substrate using LC-MS/MS.

  • IC50 Determination: A reduction in the formation of the metabolite indicates inhibition. The concentration of the test compound that causes 50% inhibition (IC50) is determined.

Section 2: In Vivo Pharmacokinetic Profiling

Following promising in vitro data, in vivo pharmacokinetic (PK) studies are essential to understand how the 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane building block behaves in a living organism.[15][16] These studies provide crucial data on bioavailability, clearance, volume of distribution, and half-life.[15][17]

Logical Flow of an In Vivo PK Study

G cluster_1 In Vivo PK Study start Dosing (IV and PO) in Animal Model (e.g., Rat) sampling Serial Blood Sampling start->sampling plasma_prep Plasma Preparation sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis of Compound Concentration plasma_prep->bioanalysis pk_params Pharmacokinetic Parameter Calculation (e.g., AUC, CL, Vd, t1/2, F) bioanalysis->pk_params end Comprehensive PK Profile pk_params->end

Caption: A streamlined workflow for a typical in vivo pharmacokinetic study.

Study Design and Execution

A well-designed in vivo PK study is crucial for generating reliable and interpretable data.[15]

Key Considerations for Study Design:

  • Animal Model: Rodents (mice or rats) are typically used for initial PK screening.[15]

  • Dosing Routes: Both intravenous (IV) and oral (PO) administration are necessary to determine absolute bioavailability.

  • Dose Selection: The dose should be selected based on efficacy studies and solubility limitations.

  • Sampling Time Points: Blood samples should be collected at appropriate intervals to accurately define the concentration-time profile, including the absorption, distribution, and elimination phases.[18]

Step-by-Step Protocol for a Rodent PK Study:

  • Animal Acclimation: Acclimate animals to the study conditions.

  • Dosing: Administer the 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane derivative via IV bolus and oral gavage to two separate groups of animals.

  • Blood Collection: Collect blood samples (typically from the tail vein or via cannulation) at predetermined time points into tubes containing an anticoagulant.

  • Plasma Processing: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method Validation

A robust and validated bioanalytical method is the cornerstone of any PK study. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and selectivity.[13][19][20]

Table 3: Key Parameters for LC-MS/MS Method Validation

ParameterDescriptionAcceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The range of concentrations over which the method is accurate and precise.Correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision The closeness of the measured values to the true value and the degree of scatter between a series of measurements.Within ±15% of the nominal concentration (±20% at the lower limit of quantification).
Matrix Effect The alteration of analyte response due to co-eluting substances from the biological matrix.Should be minimized and consistent across different lots of matrix.
Recovery The efficiency of the extraction process.Should be consistent and reproducible.
Data Analysis and Interpretation

Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

Table 4: Essential Pharmacokinetic Parameters

ParameterDescriptionSignificance
AUC (Area Under the Curve) The total drug exposure over time.A primary measure of the extent of drug absorption.
CL (Clearance) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Provides an indication of the extent of drug distribution into tissues.
t1/2 (Half-life) The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval.
F% (Bioavailability) The fraction of the administered dose that reaches the systemic circulation.A critical parameter for oral drug candidates, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral).

Section 3: Metabolic Profiling and Identification

Understanding the metabolic fate of the 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane scaffold is crucial for identifying potential "soft spots" for metabolism and for characterizing any active or reactive metabolites.[21] Nitrogen-containing heterocycles can undergo various metabolic transformations.[22][23]

In Vitro Metabolite Identification

Incubations with liver microsomes or hepatocytes can be used to generate metabolites for structural elucidation.[24]

Metabolic Pathways of N-Heterocycles

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Derivative N_Oxidation N-Oxidation Parent->N_Oxidation FMO, CYP N_Dealkylation N-De-ethylation Parent->N_Dealkylation CYP C_Hydroxylation Carbon Hydroxylation Parent->C_Hydroxylation CYP Glucuronidation N-Glucuronidation N_Oxidation->Glucuronidation N_Dealkylation->Glucuronidation C_Hydroxylation->Glucuronidation

Caption: Potential metabolic pathways for N-heterocyclic compounds.

Experimental Approach:

  • Incubation: Incubate the parent compound at a higher concentration with liver microsomes or hepatocytes for an extended period.

  • LC-MS/MS Analysis: Analyze the samples using high-resolution mass spectrometry to detect and characterize potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Metabolite Profiling

Analysis of plasma, urine, and feces from in vivo PK studies can provide a comprehensive picture of the metabolic and excretory pathways.[24]

Conclusion

The pharmacokinetic profiling of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane building blocks is a multi-faceted process that requires a strategic and integrated approach. By systematically evaluating the physicochemical properties, in vitro ADME profile, and in vivo pharmacokinetic behavior, drug discovery teams can make informed decisions to optimize lead candidates and increase the probability of success in later stages of development. This guide provides a foundational framework for these critical studies, emphasizing the importance of robust experimental design, validated analytical methods, and a thorough understanding of the underlying scientific principles.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. (n.d.). Selvita.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.
  • In Vivo PK Studies. (n.d.). Creative Biolabs.
  • In Vivo PK/PD Study Services. (n.d.). Reaction Biology.
  • in vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.). Sygnature Discovery.
  • In vitro ADME drug discovery services. (n.d.). Symeres.
  • A Guide to In Vitro ADME Testing in Drug Development. (2022, June 23). WuXi AppTec.
  • In vivo Pharmacokinetic Studies of Biological Drugs. (n.d.). Creative Diagnostics.
  • Drug Metabolism – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). OER Commons.
  • BDDCS, the Rule of 5 and Drugability. (n.d.). National Institutes of Health.
  • Lipinski's rule of five. (n.d.). Wikipedia.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (n.d.). National Institutes of Health.
  • An integrated drug-likeness study for bicyclic privileged structures: from physicochemical properties to in vitro ADME properties. (2011, November 15). PubMed.
  • Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. (n.d.). National Institutes of Health.
  • Metabolism of five membered nitrogen containing heterocycles. (2023, March 1). Hypha Discovery.
  • Synthesis, Biological Activity and Preliminary in Silico ADMET Screening of Polyamine Conjugates with Bicyclic Systems. (2017, May 12). MDPI.
  • Putting the "rule of five" of drug research in context. (2018, June 13). Mapping Ignorance.
  • Quantitative Analysis of 2-Cycloheptylpropan-2-amine in Biological Matrices. (n.d.). Benchchem.
  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis.
  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. (2025, January 16). PubMed.
  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. (2025, January 16). National Institutes of Health.
  • Lipinski's Rule of 5. (n.d.). GARDP Revive.
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012, April 25). Journal of Medicinal Chemistry.
  • (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane. (n.d.). ChemScene.
  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. (n.d.). Semantic Scholar.
  • A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022, November 16). Journal of Pharmaceutical Negative Results.
  • Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. (n.d.). ResearchGate.
  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. (n.d.). Creative Biolabs.
  • Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. (n.d.). ACS Publications.
  • Bicyclic privileged structures studied in this article. (n.d.). ResearchGate.
  • A review on biological matrices and analytical methods used for determination of drug of abuse. (2011, August 15). Journal of Applied Pharmaceutical Science.
  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples. (2012, October 24). IntechOpen.
  • 2,5-Diazabicyclo[2.2.1]heptane. (n.d.). PubChem.
  • (1S,4S)-(−)-2-Boc-2,5-diazabicyclo[2.2.1]heptane. (n.d.). Sigma-Aldrich.
  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. (n.d.). RSC Publishing.
  • 2,5-Diazabicyclo[2.2.1]heptane in Medicinal Chemistry: A Treasure Trove of Therapeutic Opportunities. (2026, February 16). ResearchGate.

Sources

Methodological & Application

Synthesis Protocol for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide: An Application Note for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold has garnered significant attention in medicinal chemistry due to its rigid, bicyclic structure that serves as a conformationally constrained analog of piperazine.[1] This structural rigidity allows for precise orientation of substituents, leading to enhanced binding affinity and selectivity for various biological targets. The DBH core is a key component in a range of biologically active molecules with potential applications in oncology, neuroscience, and infectious diseases. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, a valuable intermediate for drug discovery and development. The synthetic strategy commences with the readily available chiral starting material, (1S,4S)-trans-4-hydroxy-L-proline, and proceeds through a series of robust and well-documented chemical transformations.

Overall Synthetic Strategy

The synthesis of the target compound is a multi-step process that begins with the construction of a differentially protected 2,5-diazabicyclo[2.2.1]heptane core. This strategy allows for the sequential and selective functionalization of the two nitrogen atoms. The key steps involve the formation of a benzyl- and tosyl-protected bicyclic intermediate, followed by deprotection and subsequent ethylation, and finally, removal of the remaining protecting group and salt formation.

Synthesis_Workflow A (1S,4S)-trans-4-Hydroxy-L-proline B (1S,4S)-2-Tosyl-5-benzyl- 2,5-diazabicyclo[2.2.1]heptane A->B Multi-step synthesis C (1S,4S)-2-Benzyl- 2,5-diazabicyclo[2.2.1]heptane B->C Detosylation D (1S,4S)-2-Benzyl-5-ethyl- 2,5-diazabicyclo[2.2.1]heptane C->D Reductive Amination E (1S,4S)-2-Ethyl- 2,5-diazabicyclo[2.2.1]heptane D->E Debenzylation F 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide E->F Salt Formation

Caption: Overall synthetic workflow for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide.

Experimental Protocols

Part 1: Synthesis of (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

This initial phase focuses on the construction of the core bicyclic structure with a benzyl protecting group, which is crucial for the subsequent selective ethylation.

Step 1.1: Synthesis of (1S,4S)-2-Tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane

The synthesis of this key intermediate starts from (1S,4S)-trans-4-hydroxy-L-proline and involves a multi-step sequence that is well-documented in the literature.[1] This typically includes:

  • N-Tosylation of the proline secondary amine.

  • Reduction of the carboxylic acid to a primary alcohol.

  • O-Tosylation of the primary and secondary alcohols.

  • Cyclization with benzylamine, where the amine displaces the two tosylate leaving groups to form the bicyclic structure.

Step 1.2: Detosylation to yield (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane

The removal of the tosyl protecting group is achieved under strong acidic conditions.

  • Protocol:

    • Suspend (1S,4S)-2-Tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in a 33% solution of hydrobromic acid in acetic acid.

    • Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a saturated solution of sodium bicarbonate until a pH of 9-10 is reached.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford pure (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane.

Part 2: Selective N-Ethylation

With one nitrogen atom protected by a benzyl group, the secondary amine is now available for selective ethylation via reductive amination. This method is highly effective for the formation of N-alkylated amines.

  • Protocol:

    • Dissolve (1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in anhydrous dichloromethane.

    • Add acetaldehyde (1.2 eq) to the solution and stir for 30 minutes at room temperature to allow for the formation of the corresponding iminium ion intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The use of this mild reducing agent is advantageous as it can be added directly to the reaction mixture without the need for prior imine formation and isolation.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude (1S,4S)-2-Benzyl-5-ethyl-2,5-diazabicyclo[2.2.1]heptane can be purified by column chromatography if necessary, though it is often of sufficient purity for the next step.

Part 3: Deprotection and Salt Formation

The final steps involve the removal of the benzyl protecting group and the formation of the target dihydrobromide salt.

Step 3.1: Debenzylation via Catalytic Hydrogenolysis

Catalytic hydrogenolysis is a clean and efficient method for the removal of N-benzyl groups.

  • Protocol:

    • Dissolve (1S,4S)-2-Benzyl-5-ethyl-2,5-diazabicyclo[2.2.1]heptane (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol % Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Securely attach a hydrogen-filled balloon to the reaction flask and apply a vacuum to the flask, followed by backfilling with hydrogen. Repeat this process three times to ensure the reaction is under a hydrogen atmosphere.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wetted with solvent during filtration.

    • Wash the Celite® pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane as a free base.

Step 3.2: Formation of the Dihydrobromide Salt

The final step is the conversion of the free diamine to its stable dihydrobromide salt.

  • Protocol:

    • Dissolve the crude (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane in a minimal amount of isopropanol or ethanol.

    • Cool the solution in an ice bath.

    • Slowly add a 48% aqueous solution of hydrobromic acid (2.2 eq) dropwise with stirring.

    • A precipitate should form upon addition of the acid. Continue stirring in the ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold isopropanol and then with diethyl ether.

    • Dry the product under vacuum to yield 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide as a crystalline solid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTypical Yield (%)
1.2(1S,4S)-2-Tosyl-5-benzyl-2,5-diazabicyclo[2.2.1]heptane33% HBr in Acetic AcidAcetic Acid80-90
2(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptaneAcetaldehyde, Sodium triacetoxyborohydrideDichloromethane85-95
3.1(1S,4S)-2-Benzyl-5-ethyl-2,5-diazabicyclo[2.2.1]heptane10% Pd/C, H₂Methanol/Ethanol>95
3.2(1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane48% HBr (aq)Isopropanol/Ethanol>95

Characterization

The final product and key intermediates should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compounds.

  • Melting Point: To assess the purity of the final solid product.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide. The described methodology, which employs a strategic use of protecting groups and well-established reaction conditions, offers a clear pathway for the production of this valuable building block for drug discovery. The insights into the causality behind the experimental choices aim to empower researchers to confidently replicate and adapt this synthesis for their specific research needs.

References

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry, 2023.

Sources

Application Note: Advanced Cross-Coupling Strategies Utilizing 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale, condition optimization, and self-validating protocols for the C-N cross-coupling of bridged bicyclic diamine salts.

Introduction & Chemical Rationale

Bicyclic diamines, particularly 2,5-diazabicyclo[2.2.1]heptane derivatives, are highly privileged scaffolds in modern drug discovery. They impart conformational rigidity, enhance metabolic stability, and modulate the basicity (pKa) of drug candidates compared to their flexible piperazine analogues. The N-ethylated derivative, 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane, is frequently employed to access highly potent target inhibitors, such as HPK1 inhibitors and selective nAChR partial agonists[1][2].

The Causality of the Dihydrobromide Salt: The free base of 2-ethyl-2,5-diazabicyclo[2.2.1]heptane is highly hygroscopic, volatile, and susceptible to oxidative degradation upon prolonged exposure to air. Utilizing the dihydrobromide salt (CAS: 1630818-55-1) ensures long-term bench stability, prevents moisture absorption, and allows for highly precise stoichiometric weighing—a critical requirement for High-Throughput Experimentation (HTE) and reproducible scale-up.

Mechanistic Pathway & Catalyst Selection

The cross-coupling of sterically hindered secondary bicyclic amines with aryl halides requires highly active catalyst systems. The Buchwald-Hartwig amination is the premier method for this transformation, though it requires precise tuning when utilizing dihydrobromide salts[3].

  • Ligand Causality: Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) are essential. The steric bulk of the ligand accelerates reductive elimination—the rate-limiting step for secondary amines—while its electron-rich nature facilitates the initial oxidative addition into the aryl halide bond.

  • Base Causality: Because the amine is introduced as a dihydrobromide salt, the reaction requires a minimum of 3.0 equivalents of a strong base (e.g., NaOtBu or K3PO4). Two equivalents are consumed immediately to neutralize the hydrobromide salts and liberate the nucleophilic free amine in situ, while the third equivalent participates in the catalytic cycle to deprotonate the palladium-bound amine complex.

G A Pd(0) Active Catalyst (e.g., Pd-XPhos) B Oxidative Addition (Aryl Halide Insertion) A->B C Pd(II) Aryl Halide Complex B->C D Amine Coordination & Deprotonation (Base) C->D E Pd(II) Amido Complex D->E F Reductive Elimination (C-N Bond Formation) E->F F->A

Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination with bicyclic diamines.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the coupling of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide with a model heteroaryl chloride. The data reflects the critical need for excess base and specific ligand architectures[1][4].

EntryCatalyst PrecursorLigandBase (Equiv.)SolventTemp (°C)Conversion (%)
1Pd2(dba)3 (5 mol%)BINAPNaOtBu (1.5)Toluene100< 5%
2Pd2(dba)3 (5 mol%)XPhosNaOtBu (1.5)Toluene10012%
3Pd2(dba)3 (5 mol%)XPhosNaOtBu (3.5)Toluene10088%
4 Pd2(dba)3 (5 mol%) XPhos K3PO4 (3.5) 1,4-Dioxane 110 95%
5Pd(OAc)2 (5 mol%)RuPhosCs2CO3 (3.5)1,4-Dioxane11091%

Note: Entries 1 and 2 fail due to insufficient base to neutralize the dihydrobromide salt, leaving the amine protonated and non-nucleophilic. Entry 4 represents the optimal balance of yield and functional group tolerance.

Experimental Protocol: Step-by-Step Methodology

This protocol describes the optimized conditions (Table 1, Entry 4) for the C-N cross-coupling of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide with an aryl/heteroaryl halide.

Self-Validating System: This protocol incorporates specific visual cues and In-Process Controls (IPC) to ensure the reaction is proceeding correctly before advancing to the next step.

Materials
  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.025 mmol, 2.5 mol% = 5 mol% Pd)

  • XPhos (0.05 mmol, 5 mol%)

  • Anhydrous Potassium Phosphate (K3PO4) (3.5 mmol, 3.5 equiv)

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: In an oven-dried 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1.2 mmol), and finely milled K3PO4 (3.5 mmol).

    • Causality: Milling K3PO4 increases the surface area, which is critical for the rapid heterogeneous deprotonation of the dihydrobromide salt in non-polar solvents.

  • Catalyst Addition: Add Pd2(dba)3 (2.5 mol%) and XPhos (5 mol%) to the vessel.

  • Inert Atmosphere Exchange: Seal the vessel with a septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with dry Nitrogen or Argon. Repeat this cycle three times.

    • Causality: Pd(0) intermediates and electron-rich phosphines are highly sensitive to oxidation. Oxygen must be rigorously excluded to prevent catalyst deactivation.

  • Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL) via syringe.

  • Reaction Execution: Replace the septum with a Teflon-lined crimp cap (if using a vial) under a positive stream of inert gas. Transfer the vessel to a pre-heated oil bath or heating block at 110 °C. Stir vigorously (800-1000 rpm) for 12-16 hours.

    • Validation Cue: The reaction mixture typically transitions from a dark purple/red (Pd2(dba)3) to a dark brown/black suspension as the active Pd(0) species forms and reacts.

  • In-Process Control (IPC): After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute with 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

    • Validation: The absence of the aryl halide starting material and the presence of the desired product mass [M+H]+ confirms reaction completion.

  • Workup: Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts (KBr, excess K3PO4) and palladium black. Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via reverse-phase preparative HPLC or silica gel flash chromatography (DCM/MeOH/NH4OH gradient) to isolate the pure cross-coupled product.

    • Causality: Normal phase silica can cause streaking due to the highly basic tertiary amine of the product. Using a basic modifier (1% NH4OH or Et3N) in the eluent prevents tailing and improves isolated yield.

Workflow Step1 Reagent Assembly (Salt + K3PO4 + Ar-X) Step2 Catalyst & Ligand (Pd2(dba)3 + XPhos) Step1->Step2 Step3 Inert Atmosphere (Vacuum/Argon x3) Step2->Step3 Step4 Cross-Coupling (110°C, 1,4-Dioxane) Step3->Step4 Step5 IPC (LC-MS) Verify Conversion Step4->Step5 Step6 Filtration & Workup (Remove Salts/Pd) Step5->Step6 Step7 Purification (Flash/Prep-HPLC) Step6->Step7

Step-by-step experimental workflow for the cross-coupling of dihydrobromide diamine salts.

Troubleshooting & Analytical Validation

  • Issue: Low Conversion / High Starting Material Recovery.

    • Cause: Insufficient neutralization of the dihydrobromide salt.

    • Solution: Ensure the K3PO4 is finely ground and fully anhydrous. Alternatively, pre-stir the diamine salt with the base in solvent for 30 minutes at 50 °C prior to adding the palladium catalyst and aryl halide.

  • Issue: Dehalogenation of Aryl Halide (Reduction).

    • Cause: Traces of moisture acting as a hydride source, or beta-hydride elimination from the amine.

    • Solution: Rigorously dry the 1,4-Dioxane over molecular sieves. Ensure the ligand (XPhos) is not degraded, as proper ligand coordination suppresses beta-hydride elimination pathways.

References

  • Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists.
  • Synthesis and Anti-Chagas Activity Profile of a Redox-Active Lead 3-Benzylmenadione Revealed by High-Content Imaging.ACS Infectious Diseases.
  • Cu Oxamate-Promoted Cross-Coupling of α-Branched Amines and Complex Aryl Halides: Investigating Ligand Function through Data Science.
  • WO2024015251A1 - Inhibitors of hpk1 and methods of use thereof.

Sources

Scale-up synthesis and manufacturing of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scale-Up Synthesis and Manufacturing Protocol for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

Executive Summary & Chemical Context

2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (CAS: 1630818-55-1 for the (4S) enantiomer[1]; CAS: 1788036-26-9 for the (1R,4R) enantiomer) is a conformationally restricted bicyclic diamine. In contemporary drug development, the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold is widely deployed as a premium bioisostere for piperazine[2]. Its rigid, three-dimensional architecture improves metabolic stability, enhances aqueous solubility, and mitigates hERG channel liabilities frequently associated with flexible piperazine rings[3]. This application note details a highly scalable, self-validating manufacturing protocol for the N-ethylated derivative, optimized for pilot-scale synthesis.

Mechanistic Rationale & Synthetic Strategy

The synthesis of 2,5-DBH derivatives typically originates from the chiral pool (e.g., trans-4-hydroxy-L-proline) to establish the stringent stereocenters[4]. For the N-ethylation of the mono-protected intermediate (tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate, Boc-DBH), we employ a reductive amination strategy rather than direct alkylation.

Causality of Experimental Choices:

  • Reductive Amination vs. Direct Alkylation: Direct alkylation with ethyl halides requires harsh basic conditions and frequently results in over-alkylation, generating unwanted quaternary ammonium salts. Reductive amination using acetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) ensures strict chemoselectivity for the secondary amine. NaBH(OAc)₃ is selected over NaBH₃CN to eliminate the risk of toxic hydrogen cyanide gas evolution during aqueous workup, a critical safety parameter for scale-up operations[4].

  • Dihydrobromide Salt Formation: The free base of the 2-ethyl-2,5-DBH product is highly volatile and hygroscopic. By utilizing 33% HBr in acetic acid, we achieve a dual-purpose transformation: simultaneous global deprotection of the Boc group and immediate precipitation of the product as a highly crystalline, thermodynamically stable dihydrobromide salt[3].

Process Flow Visualization

SynthesisFlow A trans-4-Hydroxy-L-proline (Chiral Pool) B Boc-2,5-diazabicyclo [2.2.1]heptane (Boc-DBH) A->B Multi-step Cyclization C N-Ethyl-Boc-DBH (Intermediate) B->C Acetaldehyde, NaBH(OAc)3, DCE, 0-25°C D 2-Ethyl-2,5-diazabicyclo [2.2.1]heptane 2HBr (Final Product) C->D 33% HBr/AcOH, MTBE precipitation

Fig 1: Scale-up synthesis of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

Step-by-Step Scale-Up Manufacturing Protocols

Protocol A: Reductive Amination (N-Ethylation)

  • Initiation: Charge a reactor with Boc-DBH (1.0 eq) and 1,2-dichloroethane (DCE) (10 volumes). DCE is selected as it optimally stabilizes the transition state of the intermediate iminium ion.

  • Reagent Addition: Cool the reactor to 0–5 °C. Add acetaldehyde (1.2 eq) dropwise to control the exothermic formation of the hemiaminal.

  • Reduction: Introduce NaBH(OAc)₃ (1.5 eq) in portions over 45 minutes. Maintain the internal temperature below 15 °C to prevent acetaldehyde volatilization.

  • Self-Validation (In-Process Control): Monitor the reaction via HPLC. The complete disappearance of the secondary amine peak (<0.5% AUC) self-validates the quantitative conversion to the N-ethyl intermediate. If the secondary amine persists, the iminium formation was incomplete prior to reduction.

  • Quench & Extraction: Quench the reaction with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield N-Ethyl-Boc-DBH as a pale oil.

Protocol B: Boc-Deprotection and Dihydrobromide Salt Formation

  • Initiation: Dissolve the crude N-Ethyl-Boc-DBH in glacial acetic acid (3 volumes) and cool to 0 °C.

  • Deprotection: Slowly add 33% HBr in acetic acid (3.0 eq) via an addition funnel.

  • Self-Validation (Kinetic Indicator): The acidic cleavage of the Boc group generates isobutylene and CO₂ gas. The active bubbling serves as a real-time kinetic indicator. The reaction is a self-validating system; once gas evolution completely ceases (typically 2–3 hours at room temperature), the deprotection is complete[4].

  • Precipitation: Introduce methyl tert-butyl ether (MTBE) (10 volumes) as an anti-solvent under vigorous stirring. The highly polar dihydrobromide salt will immediately precipitate as a dense white solid.

  • Isolation: Filter the solid under a nitrogen atmosphere (to prevent ambient moisture absorption), wash with cold MTBE, and dry in a vacuum oven at 45 °C for 24 hours.

Quantitative Data & Scale-Up Metrics

ParameterBench Scale (10 g)Pilot Scale (1 kg)Variance / Mechanistic Notes
Yield (Reductive Amination) 92%89%Slight yield loss during pilot-scale phase separation; offset by high purity.
Yield (Deprotection & Salt) 95%94%Highly scalable precipitation step due to the MTBE anti-solvent effect.
Chemical Purity (HPLC) >99.5%99.2%Trace acetic acid removed via extended vacuum drying at 45 °C.
Enantiomeric Excess (ee) >99.0%>99.0%No epimerization observed under the mild reductive amination conditions.
Water Content (KF) <0.5%<0.5%Hygroscopicity strictly controlled via rapid nitrogen-blanketed filtration.

Quality Control & Analytical Validation

To ensure batch-to-batch reproducibility, the following analytical suite must be executed:

  • Chemical Purity: Assessed via RP-HPLC (C18 column, gradient acetonitrile/water with 0.1% TFA). Target: >99.0%.

  • Chiral Integrity: Validated via Chiral HPLC to ensure the rigid bicyclic stereocenters remained intact. Target ee: >99.0%.

  • Structural Confirmation: ¹H NMR (D₂O) must show the characteristic ethyl quartet at ~3.2 ppm and the absolute absence of the massive Boc tert-butyl singlet at 1.4 ppm.

  • Moisture Content: Karl Fischer (KF) titration is mandatory due to the inherent hygroscopicity of bicyclic amine salts. Target: <0.5%.

Sources

Functionalization of bicyclic diamines using 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Functionalization of Bicyclic Diamines Using 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

Introduction & Mechanistic Rationale

Conformationally restricted bicyclic diamines, particularly 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) derivatives, have emerged as highly privileged scaffolds in modern medicinal chemistry[1]. As rigid bioisosteres of piperazine, they provide a favorable three-dimensional architecture that enhances target engagement, improves metabolic stability, and minimizes off-target liabilities such as hERG-related cardiotoxicity[2].

The compound 2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a strategically designed building block for drug discovery[3]. The pre-installed ethyl group at the 2-position eliminates the need for orthogonal protection-deprotection sequences, allowing direct and selective functionalization at the 5-position. The dihydrobromide salt form is specifically utilized to prevent the oxidative degradation and hygroscopic challenges associated with the volatile free diamine base, ensuring long-term shelf stability and batch-to-batch reproducibility[3].

Physicochemical Profile

To ensure accurate stoichiometric calculations during assay development, the physicochemical properties of the dihydrobromide salt must be distinguished from the free base.

PropertySpecification
Chemical Name 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
CAS Registry Number 1630818-55-1 (Chiral variants: 1788036-26-9, 1638744-69-0)
Molecular Formula C₇H₁₆Br₂N₂
Molecular Weight 288.03 g/mol
Physical State Solid (Crystalline Powder)
Reactivity Profile Secondary amine (requires in situ neutralization prior to use)

Reaction Pathways & Experimental Design

The functionalization of this scaffold relies heavily on the successful liberation of the free base. The rigid bicyclic framework inherently reduces the nucleophilicity of the secondary amine compared to flexible alkyl amines due to steric shielding and stereoelectronic constraints. The workflow below outlines the optimized pathways for derivatization.

G Salt 2-Ethyl-2,5-diazabicyclo[2.2.1] heptane dihydrobromide Base In Situ Free Base Generation (Excess DIPEA or K2CO3) Salt->Base Base Neutralization Amidation N-Amidation (HATU, R-COOH, DMF) Base->Amidation Electrophilic Coupling SNAr SNAr Reaction (Ar-F/Cl, DMSO, Heat) Base->SNAr Nucleophilic Substitution Buchwald Buchwald-Hartwig (Ar-Br, RuPhos Pd G3) Base->Buchwald Pd-Catalyzed Amination Prod1 Alkyl/Aryl Amide Derivatives Amidation->Prod1 Prod2 Heteroaryl-Substituted Derivatives SNAr->Prod2 Prod3 Sterically Hindered N-Aryl Derivatives Buchwald->Prod3

Workflow for the functionalization of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

Validated Protocols

Protocol A: In Situ Free-Basing and N-Amidation

Causality & Rationale: HATU is selected as the coupling reagent due to its superior efficiency in mediating the amidation of sterically hindered secondary amines like 2,5-DBH. An excess of DIPEA (N,N-Diisopropylethylamine) is critical here; exactly two equivalents are consumed to neutralize the dihydrobromide salt, while the remainder drives the formation of the active ester and neutralizes the acidic byproduct of the coupling reaction.

Step-by-Step Methodology:

  • Activation: In an oven-dried vial, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes to form the active OAt ester.

  • Neutralization & Coupling: In a separate vial, suspend 2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1.0 eq) in DMF and add DIPEA (3.0 eq). Sonicate until the suspension clarifies, indicating the liberation of the free base.

  • Transfer the free base solution dropwise to the activated acid mixture. Stir at room temperature for 4–6 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

  • Self-Validation: Complete dissolution of the initial salt suspension confirms successful free-basing. LC-MS analysis should confirm the disappearance of the starting carboxylic acid and the presence of the desired amide mass[M+H]⁺.

Protocol B: Nucleophilic Aromatic Substitution (SₙAr)

Causality & Rationale: Because the constrained bicyclic system lowers the amine's nucleophilicity, polar aprotic solvents (DMSO) and elevated temperatures (90–120 °C) are required to overcome the activation energy barrier when reacting with electron-deficient heteroaryl halides. K₂CO₃ acts as a non-nucleophilic heterogeneous base to liberate the free amine and scavenge the generated hydrohalic acid without competing for the electrophile.

Step-by-Step Methodology:

  • Setup: Combine 2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1.0 eq), the heteroaryl chloride/fluoride (1.2 eq), and finely powdered K₂CO₃ (5.0 eq) in anhydrous DMSO (0.3 M).

  • Reaction: Seal the vessel and heat to 90 °C behind a blast shield for 12–18 hours.

  • Workup: Cool to room temperature and dilute with water to precipitate the product. If the product is an oil, extract with DCM. Wash the organic layer extensively with water to remove DMSO and inorganic salts.

  • Self-Validation: The reaction mixture will turn opaque as inorganic bromide/chloride salts precipitate. TLC (DCM:MeOH 9:1) visualized with a ninhydrin stain will show the consumption of the secondary amine.

Protocol C: Buchwald-Hartwig Cross-Coupling

Causality & Rationale: For electron-rich or sterically hindered aryl halides where SₙAr fails, transition-metal-catalyzed amination is required[4]. RuPhos Pd G3 is chosen as the precatalyst because the bulky RuPhos ligand is highly effective for coupling secondary amines, preventing unwanted β-hydride elimination. Critical note: The dihydrobromide salt must be rigorously neutralized, as excess free bromide ions can poison the active Pd(0) species by forming unreactive Pd(II) halide dimers.

Step-by-Step Methodology:

  • Pre-treatment: Suspend the dihydrobromide salt (1.2 eq) in THF, add NaOtBu (4.0 eq), and stir for 30 minutes. Filter through a short pad of Celite to remove NaBr salts, and concentrate the filtrate to yield the crude free base.

  • Coupling: In a nitrogen-filled glovebox, combine the free base, the aryl bromide (1.0 eq), RuPhos Pd G3 (5 mol%), and fresh NaOtBu (1.5 eq) in anhydrous Toluene (0.1 M).

  • Reaction: Heat the sealed vial at 100 °C for 8 hours.

  • Workup: Dilute with EtOAc and filter through a pad of silica gel to remove the palladium catalyst. Concentrate and purify via reverse-phase chromatography.

  • Self-Validation: A color change from dark red/brown to pale yellow upon filtration indicates successful removal of the Pd species.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized stoichiometric parameters and expected yields for the functionalization of the 2,5-DBH scaffold.

Reaction TypeReagents & CatalystsBase Requirement (Equivalents)Solvent & TempTypical Yield (%)
N-Amidation HATU (1.2 eq), R-COOH (1.1 eq)DIPEA (5.0 eq total)DMF, RT, 4–6 h75 - 90%
SₙAr Heteroaryl-Cl/F (1.2 eq)K₂CO₃ (5.0 eq)DMSO, 90 °C, 12 h60 - 85%
Buchwald-Hartwig Ar-Br (1.0 eq), RuPhos Pd G3 (5 mol%)NaOtBu (4.0 eq for free-basing + 1.5 eq for coupling)Toluene, 100 °C, 8 h50 - 75%

References

  • "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities" - National Institutes of Health (PMC) -[Link]

  • "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities" - RSC Medicinal Chemistry -[Link]

  • "Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents" - Chemical Society Reviews -[Link]

Sources

Application Note: Strategic Incorporation of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The transition from native peptides to metabolically stable peptidomimetics frequently requires the introduction of conformational constraints. Linear peptides suffer from high entropic penalties upon target binding and are highly susceptible to proteolytic cleavage. To circumvent these limitations, rigid bicyclic scaffolds are increasingly utilized as proline or piperazine bioisosteres[1].

2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a highly specialized, conformationally restricted diamine. The [2.2.1] bicyclic core forces the molecule into a distorted boat conformation, effectively locking the dihedral angles ( ϕ,ψ ) of the peptide backbone when incorporated[1]. The N2 position is alkylated with an ethyl group, providing localized lipophilicity and capping one nitrogen. This leaves the sterically hindered N5 secondary amine available for targeted amide bond formation, making it an ideal N-terminal capping agent or branch point in solid-phase peptide synthesis (SPPS)[2].

Structural_Impact L1 Linear Peptide (High Flexibility) L2 Proteolytic Degradation L1->L2 C1 2-Ethyl-2,5-DBH Incorporation L1->C1 Scaffold Replacement R1 Rigidified Peptidomimetic (Restricted Dihedral Angles) C1->R1 R2 Enhanced Target Receptor Binding R1->R2 R3 Metabolic Stability R1->R3

Fig 1: Structural and pharmacological advantages of 2,5-DBH integration.

Physicochemical Profiling

Understanding the physical properties of the reagent is critical for calculating reaction stoichiometry and ensuring proper handling. The compound is supplied as a dihydrobromide salt to prevent atmospheric oxidation of the secondary amine, ensuring long-term shelf stability[3].

Table 1: Physicochemical Properties of the Scaffold

PropertyValueCausality / Synthetic Implication
Chemical Name 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromideThe dihydrobromide salt form protects the reactive secondary amine from oxidative degradation.
CAS Number 1630818-55-1 / 1638744-69-0Unique identifier for sourcing the specific dihydrobromide salt[3].
Molecular Weight 288.03 g/mol (Salt) / 126.20 g/mol (Free Base)Stoichiometric calculations must account for the mass of the two HBr equivalents[3].
Core Architecture Bridged [2.2.1] bicyclic systemImposes severe steric hindrance; necessitates highly reactive coupling agents (e.g., HATU)[4].
Amine Type Secondary (N5 position)Standard primary amine detection (Kaiser test) will fail; requires Chloranil testing.

Mechanistic Causality in Synthesis Design

Incorporating a bridged bicyclic secondary amine into a peptide backbone presents two distinct chemical challenges:

  • Salt Neutralization (Free-Basing): Because the reagent is a dihydrobromide salt, the addition of standard coupling bases (like DIPEA) will initially be consumed by the hydrobromic acid. If insufficient base is added, the N5 amine remains protonated and non-nucleophilic, leading to complete coupling failure[1].

  • Steric Hindrance: The[2.2.1] cage restricts the trajectory of nucleophilic attack on the activated carboxylic acid. Standard carbodiimides (DIC) or benzotriazole-based agents (HBTU) lack the reactivity required to overcome this activation energy barrier. Therefore, the use of HATU (incorporating the highly reactive HOAt leaving group) is mandatory to drive the formation of the amide bond[4].

Validated Experimental Protocols

The following protocols constitute a self-validating system designed for Fmoc-SPPS.

Protocol A: Pre-Activation and Free-Basing

Objective: To liberate the free base of 2-Ethyl-2,5-DBH and generate the highly reactive HOAt-active ester of the resin-bound peptide.

  • Resin Preparation: Ensure the resin-bound peptide (0.1 mmol scale) has been fully Fmoc-deprotected using 20% Piperidine in DMF. Wash thoroughly with DMF (5 × 3 mL).

  • Stoichiometric Calculation: Weigh out 4.0 equivalents (0.4 mmol, 115.2 mg) of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

  • Neutralization: Dissolve the salt in 2 mL of anhydrous DMF. Add 10.0 equivalents (1.0 mmol, 174 µL) of N,N-Diisopropylethylamine (DIPEA).

    • Causality: 8.0 equivalents of DIPEA are immediately consumed to neutralize the 2 equivalents of HBr per molecule of the DBH scaffold. The remaining 2.0 equivalents maintain the basic environment required for the HATU coupling mechanism.

  • Activation: To the resin, add 3.9 equivalents (0.39 mmol) of HATU dissolved in 1 mL DMF.

    • Causality: Using slightly less HATU than the amine prevents capping of the peptide chain by unreacted uronium species.

Protocol B: Solid-Phase Coupling
  • Reaction Initiation: Transfer the neutralized 2-Ethyl-2,5-DBH solution to the resin containing the HATU-activated peptide.

  • Agitation: Agitate the reaction vessel at room temperature for 3 to 4 hours .

    • Causality: The extended coupling time is strictly required to overcome the steric barrier of the[2.2.1] bicyclic system[5].

  • Washing: Drain the reaction mixture and wash the resin with DMF (5 × 3 mL) and DCM (3 × 3 mL).

Protocol C: Reaction Monitoring (Self-Validation)

Do not use the Kaiser (ninhydrin) test. The Kaiser test relies on the presence of primary amines to form Ruhemann's purple; it will yield a false negative for the secondary amine of 2,5-DBH.

  • Chloranil Test: Transfer a few resin beads to a glass tube.

  • Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.

  • Let stand at room temperature for 5 minutes.

    • Interpretation: A blue/green bead indicates unreacted secondary amines (incomplete coupling). A colorless/yellow bead indicates successful capping. If positive, perform a double coupling using fresh reagents.

SPPS_Workflow N1 Resin Swelling & Fmoc Deprotection N2 Salt Neutralization: 2-Ethyl-2,5-DBH·2HBr + DIPEA N1->N2 N3 Activation: HATU / HOAt / DIPEA N2->N3 N4 Coupling Reaction (Extended 3h or Double Coupling) N3->N4 N5 Chloranil Test (Secondary Amine Verification) N4->N5 N5->N4 If Positive N6 TFA Cleavage & Global Deprotection N5->N6 If Negative

Fig 2: Optimized SPPS workflow for 2-Ethyl-2,5-DBH incorporation.

Quantitative Coupling Efficiency

The choice of coupling reagent drastically impacts the yield when working with sterically encumbered bicyclic amines. The table below summarizes expected coupling efficiencies based on the activation strategy.

Table 2: Coupling Reagent Efficacy for 2,5-DBH Incorporation

Coupling Reagent SystemReaction TimeExpected Yield (%)Mechanistic Observation
DIC / HOBt 12 hours< 30%Insufficient reactivity; HOBt ester is too stable to be attacked by the hindered N5 amine.
HBTU / DIPEA 4 hours45 - 60%Moderate reactivity; significant epimerization risk if coupling is forced over longer durations.
HATU / DIPEA 3 hours> 95%Optimal. The internal hydrogen bonding of the HOAt nitrogen accelerates the nucleophilic attack[4].
PyBOP / DIPEA 4 hours80 - 85%Viable alternative if uronium-based capping (guanidinylation) is observed with HATU.

Sources

Troubleshooting & Optimization

How to improve synthesis yield of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic hurdles and yield-limiting steps encountered when synthesizing the rigid, bridged bicyclic scaffold of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

This compound is a highly valuable chiral building block in medicinal chemistry, frequently utilized to restrict the conformation of piperazine-like linkers in kinase inhibitors (such as HPK1 and PRMT5 inhibitors) [1]. However, its synthesis is notoriously prone to poor yields due to the steric hindrance of the [2.2.1] bicyclic system and the volatility of the alkylating agents.

Diagnostic Overview: Synthetic Pathways

There are two primary pathways to access this molecule:

  • Route A (De Novo Synthesis): Starting from trans-4-hydroxy-L-proline. This route is cost-effective for large-scale manufacturing but suffers from severe yield drops during the bicyclic cyclization step.

  • Route B (Semi-Synthesis): Starting from commercially available 2-Boc-2,5-diazabicyclo[2.2.1]heptane. This is the preferred route for medicinal chemistry and rapid scale-up, focusing on efficient N-alkylation and subsequent deprotection.

SynthesisRoutes Proline trans-4-Hydroxy-L-proline (Starting Material) Diol N-Boc-pyrrolidine-2,4-diol (Intermediate) Proline->Diol 1. Boc2O 2. Reduction Dimesylate N-Boc-pyrrolidine-2,4-dimesylate (Optimized Precursor) Diol->Dimesylate MsCl, Et3N AlkylatedBoc 2-Boc-5-ethyl-2,5-diazabicyclo[2.2.1]heptane (Alkylated Intermediate) Dimesylate->AlkylatedBoc Ethylamine (Sealed Tube) Cyclization CommericalBoc 2-Boc-2,5-diazabicyclo[2.2.1]heptane (Commercial Core) CommericalBoc->AlkylatedBoc EtI, K2CO3, CH3CN Alkylation (80°C) Target 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide AlkylatedBoc->Target 33% HBr / AcOH Deprotection & Precipitation

Figure 1: Comparative synthetic workflows for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

Interactive Troubleshooting (FAQs)

Q1: In Route A, my yield drops to <40% during the direct cyclization of the ditosylate with ethylamine. How can I suppress side reactions? Causality: The cyclization of N-Boc-pyrrolidine-2,4-ditosylate with primary amines is sterically demanding. The bridging methylene group creates a rigid, folded conformation that hinders nucleophilic attack. Consequently, the reaction competes with the elimination of the tosylate, forming unwanted pyrroline derivatives. Furthermore, ethylamine is highly volatile (bp 16.6 °C), leading to a rapid loss of stoichiometry in standard reflux setups. Solution: First, switch your leaving group. Convert the diol to a dimesylate rather than a ditosylate. The mesylate is less sterically demanding, which significantly improves the trajectory for the intramolecular nucleophilic attack [3]. Second, you must perform this reaction in a sealed pressure vessel (e.g., a Parr reactor or sealed heavy-wall tube) using toluene as the solvent at 100 °C to maintain the concentration of dissolved ethylamine.

Q2: In Route B, I am seeing incomplete alkylation of the 2-Boc-protected core when using ethyl bromide and triethylamine. How do I drive this to completion? Causality: The secondary amine in the [2.2.1] bicyclic system is buried within the steric shadow of the bridgehead carbons. Ethyl bromide is often not electrophilic enough to overcome this activation energy barrier at standard temperatures, and triethylamine is an insufficient base to drive the equilibrium in non-polar solvents. Solution: Switch your electrophile to Ethyl Iodide (EtI) [2]. Iodide is a vastly superior nucleofuge (leaving group) due to its polarizability. Change the solvent to anhydrous acetonitrile (CH3CN) to stabilize the polar transition state, and use heterogeneous Potassium Carbonate (K2CO3) at 80 °C. This combination consistently yields quantitative conversion.

Q3: How do I ensure quantitative conversion during the Boc-deprotection step without degrading the bicyclic core or losing yield during ion exchange? Causality: Standard Boc deprotection using Trifluoroacetic acid (TFA) yields a TFA salt. Converting this to a dihydrobromide salt requires ion-exchange chromatography, which is tedious and causes significant product loss due to the high water solubility of the core. Direct treatment with heated aqueous HBr can lead to hydrolytic ring-opening. Solution: Utilize 33% HBr in glacial acetic acid (HBr/AcOH) at room temperature [3]. The anhydrous nature of the solvent prevents hydrolytic side reactions. Because the resulting dihydrobromide salt is highly polar, it precipitates directly out of the less polar acetic acid/ether mixture. This precipitation drives the reaction equilibrium forward (Le Chatelier's principle) and protects the final product from further degradation.

Yield Optimization Metrics

The following table summarizes the quantitative improvements achieved by implementing the mechanistic adjustments discussed above.

Reaction StepTraditional MethodologyOptimized MethodologyYield ShiftMechanistic Rationale
Bicyclic Cyclization Ditosylate + EtNH2 (MeOH, Reflux)Dimesylate + EtNH2 (Toluene, Sealed Tube, 100°C)45% → 82%Mesylate reduces steric clash during the critical SN2 transition state; pressure prevents reagent boil-off.
N-Alkylation Ethyl Bromide + Et3N (DCM, 25°C)Ethyl Iodide + K2CO3 (CH3CN, 80°C)60% → >95%Iodide acts as a superior nucleofuge; CH3CN stabilizes the polar intermediate; K2CO3 prevents product inhibition [2].
Deprotection & Salt Formation 1. TFA/DCM 2. Ion Exchange (HBr)33% HBr in AcOH (Direct Precipitation)70% → 98%Direct precipitation of the dihydrobromide salt eliminates the need for lossy aqueous workups or chromatography [3].

Validated Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. Built-in In-Process Controls (IPCs) ensure that you can verify the success of each step before proceeding, preventing the compounding of errors.

Protocol A: Quantitative N-Alkylation (Route B)
  • Setup: Charge an oven-dried round-bottom flask with (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane (1.0 equiv, 10.0 mmol) and 30 mL of anhydrous Acetonitrile (CH3CN).

  • Base Addition: Add finely milled, anhydrous Potassium Carbonate (K2CO3, 3.0 equiv, 30.0 mmol). Note: Milling the K2CO3 increases the surface area for this heterogeneous reaction.

  • Alkylation: Add Ethyl Iodide (EtI, 1.1 equiv, 11.0 mmol) dropwise at room temperature.

  • Heating: Attach a reflux condenser, flush the system with nitrogen, and heat the suspension to 80 °C for 16 hours.

  • IPC (Self-Validation): Analyze the reaction via LCMS. The starting material should be completely consumed. Diagnostic marker: The product often fragments in ESI+, so look for the [M-tBu+H]+ peak at m/z 171, alongside the parent [M+H]+ at m/z 227.

  • Workup: Cool to room temperature. Filter off the inorganic salts through a Celite pad and concentrate the filtrate under reduced pressure. Partition the residue between water (20 mL) and Dichloromethane (DCM, 30 mL). Extract the aqueous layer twice more with DCM.

  • Isolation: Dry the combined organic layers over Na2SO4, filter, and concentrate to afford 2-Boc-5-ethyl-2,5-diazabicyclo[2.2.1]heptane as a pale yellow oil. (Expected Yield: >95%).

Protocol B: Anhydrous Deprotection & Salt Precipitation
  • Setup: Dissolve the crude 2-Boc-5-ethyl-2,5-diazabicyclo[2.2.1]heptane (10.0 mmol) in a minimal amount of glacial acetic acid (approx. 5 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Cleavage: Cool the flask to 0 °C using an ice bath. Slowly add 33% HBr in acetic acid (5.0 equiv, 50.0 mmol) dropwise to control the exothermic evolution of isobutylene gas.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. A thick white precipitate will begin to form as the dihydrobromide salt is generated.

  • Precipitation: To drive the precipitation to completion, slowly add 40 mL of cold, anhydrous diethyl ether to the vigorously stirring mixture.

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket using a Buchner funnel. Caution: The salt is hygroscopic; minimize exposure to ambient humidity.

  • Validation Check: Wash the filter cake with copious amounts of cold diethyl ether (3 x 20 mL) to remove residual acetic acid. Dry under high vacuum at 40 °C for 12 hours.

  • Final Verification: Record a 1H NMR spectrum in D2O. The protocol is validated if the large singlet at ~1.4 ppm (corresponding to the Boc tert-butyl group) is completely absent, and the integration of the ethyl group matches the bicyclic core protons.

References

  • Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities Source: PubMed Central (PMC) URL: [Link]

  • Title: Inhibitors of hpk1 and methods of use thereof (WO2024015251A1)
  • Title: 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Source: Semantic Scholar URL: [Link]

Technical Support Center: Solubilizing 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide in Organic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to incorporate rigid bicyclic diamines into their synthetic pipelines. While 2,5-diazabicyclo[2.2.1]heptane derivatives are privileged, conformationally rigid scaffolds in medicinal chemistry 1, they are typically supplied as dihydrobromide salts to ensure bench stability and prevent oxidation 2. Unfortunately, this salt form presents severe solubility bottlenecks in standard organic solvents.

This guide provides field-proven, self-validating protocols to overcome these hurdles without compromising your reaction yields.

Diagnostic FAQ: Troubleshooting Solubility Issues

Q: Why is my 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide crashing out as a suspension in DCM and THF? A: This is a fundamental issue of dielectric constants versus ionic lattice energy. Dihydrobromide salts possess highly stable, tightly packed ionic crystal lattices. Solvents with low dielectric constants (like DCM, THF, or Toluene) lack the polarity required to solvate the dissociated cation and bromide anions. To achieve solubility in these organic environments, the compound must be converted from its ionic salt form to its neutral free-base form.

Q: I tried a standard liquid-liquid extraction (aqueous KOH and DCM) to get the free base, but my yield was near zero. Where did my compound go? A: You lost your compound to the aqueous layer. While liquid-liquid extraction is the standard protocol for free-basing most amine salts 3, bicyclic diamines are an exception. Because of their rigid 3D architecture, the nitrogen lone pairs are highly exposed, making the neutral free base an exceptionally strong hydrogen-bond acceptor. Consequently, the free base remains highly miscible in water even at a pH > 12. To isolate this specific free base, you must use a "dry" free-basing method that avoids water entirely 4.

Q: Can I just add a tertiary amine directly to my reaction flask to dissolve it? A: Yes, this is known as in situ neutralization 5. Adding N,N-Diisopropylethylamine (DIPEA) to your organic solvent will deprotonate the salt, pushing the free base into solution. However, this leaves dissolved DIPEA·HBr and free bromide ions in your reactor. If you are performing a Buchwald-Hartwig amination or other transition-metal catalyzed cross-coupling, these bromide ions can poison your palladium catalyst. In situ neutralization should only be used for robust reactions like acylations or reductive aminations.

Data Presentation: Solubility & Application Matrix

To guide your experimental design, consult the phase and compatibility data below:

Chemical StateOptimal SolventsDielectric Constant (ε)Downstream Compatibility
Dihydrobromide Salt Water, Methanol, DMSO> 30Aqueous chemistry, long-term storage
Isolated Free Base DCM, THF, Toluene, EtOAc< 10Transition-metal catalysis (e.g., Pd-coupling)
In Situ Free Base DCM, THF, DMFVariableAcylations, Reductive Aminations

Experimental Protocols

Protocol A: "Dry" Free-Basing via Methanolic K₂CO₃

Use this protocol when your downstream reaction is sensitive to bromide ions or tertiary amine salts (e.g., metal-catalyzed cross-couplings). This method avoids aqueous extraction, preventing the loss of the highly hydrophilic bicyclic free base 4.

Causality: Methanol possesses a high enough dielectric constant to dissolve the dihydrobromide salt but is volatile enough for easy removal. Solid K₂CO₃ acts as a heterogeneous base to abstract protons, generating the free diamine while precipitating inorganic KBr.

  • Dissolution: Suspend 1.0 equivalent of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide in anhydrous methanol (approx. 10 mL per gram of salt).

  • Neutralization: Add 3.0 equivalents of finely powdered, anhydrous potassium carbonate (K₂CO₃).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature for 12–24 hours under an inert atmosphere.

  • Solvent Swap: Evaporate the methanol completely under reduced pressure to yield a dry, white solid mixture (containing the free base, KBr, and excess K₂CO₃).

  • Extraction: Resuspend the dry residue in anhydrous Dichloromethane (DCM) or Ethyl Acetate. Stir for 15 minutes.

  • Filtration: Filter the suspension through a tightly packed pad of Celite to remove the inorganic salts. Wash the pad with additional DCM.

  • Concentration: Evaporate the filtrate to yield the pure, organic-soluble free base as a viscous oil or low-melting solid.

  • Self-Validation Check: Evaporate a 50 µL aliquot of your final DCM filtrate and dissolve the residue in water. Add a drop of aqueous AgNO₃. The absence of a pale yellow precipitate (AgBr) confirms the successful, complete removal of bromide ions from your organic product.

Protocol B: In Situ Neutralization

Use this protocol for robust electrophilic captures (e.g., amide bond formations, reductive aminations) where the presence of bromide ions will not interfere with the reaction transition state 5.

Causality: A sterically hindered tertiary amine (DIPEA) is used because it is basic enough to deprotonate the bicyclic salt, but too bulky to act as a competing nucleophile against your primary electrophile.

  • Suspension: Add 1.0 equivalent of the dihydrobromide salt to your reaction vessel containing the target organic solvent (e.g., DCM, THF).

  • Base Addition: Add 2.5 to 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Activation: Stir or gently sonicate the mixture at room temperature for 15–30 minutes prior to adding your electrophile.

  • Self-Validation Check: Monitor the physical state of the reaction visually. The system will transition from a coarse, heavy suspension (the insoluble dihydrobromide salt) to a homogeneous solution or a very fine, nearly translucent suspension (DIPEA·HBr). This physical phase change confirms the active free base has been successfully generated in solution.

Workflow Visualization

Workflow Start 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide in Organic Solvent Q1 Is the reaction sensitive to bromide ions or triethylammonium salts? Start->Q1 InSitu Protocol B: In Situ Neutralization (Add DIPEA/TEA) Q1->InSitu No (e.g., Acylations) Q2 Is the resulting free base highly water-soluble? Q1->Q2 Yes (e.g., Pd-Catalysis) LLE Standard Liquid-Liquid Extraction (Aq. KOH / DCM) Q2->LLE No Dry Protocol A: Dry Free-Basing (K2CO3 in Methanol) Q2->Dry Yes (Bicyclic Amines)

Decision matrix for solubilizing amine dihydrobromide salts in organic synthesis workflows.

References

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. National Institutes of Health (NIH).1

  • (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide Data Sheet. Chem-Impex.2

  • Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.3

  • Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. ACS Publications (DOI).4

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry (ACS).5

Sources

Best purification and recrystallization methods for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the handling, purification, and recrystallization of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide .

The 2,5-diazabicyclo[2.2.1]heptane scaffold is a rigid, chiral bicyclic diamine highly valued in medicinal chemistry for improving the pharmacokinetic profiles of drug candidates. While the free base is a volatile and difficult-to-handle liquid, converting it to the dihydrobromide salt ensures long-term stability[1]. However, the extreme polarity and hygroscopicity of this di-salt present unique challenges during isolation and purification. This guide provides field-proven, causally-explained methodologies to troubleshoot and perfect your recrystallization workflows.

I. Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" (form a gummy residue) instead of forming discrete crystals during anti-solvent addition? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, causing the solute's melting point in the solvent mixture to drop below the ambient crystallization temperature. 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is exceptionally hygroscopic. Even trace amounts of water in your solvents will dramatically lower the lattice energy threshold required for crystallization, favoring an amorphous syrup[2]. Solution: Ensure absolute anhydrous conditions. Use strictly anhydrous methanol and diethyl ether. If oiling occurs, do not discard the flask. Reheat the mixture until it becomes a homogeneous solution, add 5–10% more of the primary solvent (methanol) to lower the concentration, and reduce the cooling rate to ≤0.1∘C/min .

Q2: What is the optimal solvent system for recrystallizing this specific dihydrobromide salt? Causality: The dihydrobromide salt possesses an extremely high lattice energy due to the dual cationic charges on the rigid bicyclic system. It is insoluble in most organic solvents but hyper-soluble in water. Therefore, a binary solvent system is required. Solution: The most reliable system is Methanol (Primary Solvent) / Diethyl Ether (Anti-solvent) . Methanol disrupts the strong ionic lattice just enough to dissolve the salt at reflux, while the non-polar ether rapidly drops the dielectric constant of the medium, forcing precipitation.

Q3: How do I ensure I am isolating the dihydrobromide salt and not a mixed mono/di-salt? Causality: The two nitrogen atoms in the 2,5-diazabicyclo[2.2.1]heptane ring have distinct pKa​ values. The N-ethylated nitrogen is more sterically hindered but remains highly basic. Incomplete protonation during the Boc-deprotection phase leads to a mixture of mono- and di-salts[3]. This mixture disrupts the uniform crystal lattice, causing amorphous precipitation. Solution: During the salt formation phase, maintain at least a 2.5 to 3.0 molar equivalent of anhydrous HBr (e.g., HBr in acetic acid or dioxane). Never use aqueous HBr if you intend to crystallize directly, as the water will trap the salt in the aqueous phase.

Q4: My crude salt has a distinct yellow/brown tint. How do I remove these colored impurities? Causality: Bicyclic secondary and tertiary amines are prone to trace N-oxidation upon exposure to air, forming highly colored N-oxide byproducts. Because both the product and the impurity are highly polar salts, standard silica gel chromatography is completely ineffective. Solution: Perform an activated carbon (charcoal) treatment in hot methanol prior to the anti-solvent addition. The high surface area of the carbon selectively adsorbs the larger, conjugated N-oxide polymeric impurities via π−π interactions.

II. Quantitative Data: Solvent Selection Matrix

To design a successful recrystallization, you must balance the solubilizing power of the primary solvent with the precipitating power of the anti-solvent. The table below summarizes the critical physiochemical parameters governing solvent selection for this di-salt.

SolventDielectric Constant ( ϵ )Boiling Point ( C)Role in WorkflowSolubilizing Power for Di-HBr Salt
Water 80.1100.0Avoid (Causes Hydration)Extremely High (Prevents crystallization)
Methanol 32.764.7Primary SolventHigh (Optimal at reflux)
Ethanol 24.578.3Alternative PrimaryModerate (Requires larger volumes)
Acetone 20.756.0Alternative Anti-solventLow (Good for slow diffusion)
Diethyl Ether 4.334.6Primary Anti-solventZero (Forces rapid precipitation)

III. Experimental Protocols: Self-Validating Workflows

Protocol A: Anhydrous Recrystallization via Anti-Solvent Diffusion

This protocol is designed to yield high-purity, free-flowing crystals of the dihydrobromide salt.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide in 5 mL of anhydrous methanol in a rigorously dried round-bottom flask. Heat to a gentle reflux ( 60∘C ) under a nitrogen atmosphere until fully dissolved.

  • Polishing Filtration: Quickly pass the hot solution through a pre-warmed fine glass frit (or a syringe filter for small scales) to remove insoluble particulates or dust that could cause premature, uncontrolled nucleation.

  • Anti-Solvent Addition: Transfer the clear filtrate to a clean flask at room temperature. Begin adding anhydrous diethyl ether dropwise while stirring vigorously. Stop the addition the moment a faint, persistent cloudiness (turbidity) appears (typically after 10–15 mL of ether).

  • Nucleation and Aging: Add exactly 3 drops of methanol to clear the turbidity. Seal the flask and allow it to sit undisturbed at room temperature for 2 hours, then transfer to a 4∘C refrigerator for 12 hours.

  • Isolation: Filter the resulting white crystals rapidly over a Buchner funnel. Wash the filter cake with 10 mL of ice-cold anhydrous diethyl ether.

  • Drying: Dry the crystals in a vacuum oven at 40∘C under high vacuum ( <1 mbar ) for 24 hours.

Self-Validation Checkpoint: Take a 5 mg aliquot of the dried powder and expose it to ambient air on a watch glass for 10 minutes. If the powder remains free-flowing, the drying is complete. If it becomes tacky or clumps, residual solvent or an amorphous hydrate is present; return the batch to the vacuum oven.

Protocol B: Activated Carbon Treatment for Color Removal

Use this protocol if the crude salt is yellow or brown.

Step-by-Step Methodology:

  • Dissolve the crude salt in hot methanol as described in Protocol A, Step 1.

  • Add 10% by weight of activated carbon (e.g., Darco® G-60) to the hot solution.

  • Reflux the suspension gently for 15–20 minutes.

  • Filter the hot mixture through a tightly packed pad of Celite® (diatomaceous earth) to remove the fine carbon particles. Wash the pad with 2 mL of hot methanol.

  • Proceed directly to Protocol A, Step 3.

Self-Validation Checkpoint: Compare the UV absorbance (at 320 nm) of a diluted aliquot of the pre- and post-charcoal treated solutions. A flat baseline in the post-treatment sample confirms the complete removal of conjugated N-oxide impurities.

IV. Workflow Visualization

Recrystallization N1 Crude Di-HBr Salt N2 Dissolve in Hot MeOH N1->N2 N3 Activated Carbon Treatment N2->N3 If colored N4 Hot Filtration N2->N4 If clear N3->N4 N5 Add Et2O (Anti-Solvent) N4->N5 N6 Oiling Out Detected? N5->N6 N7 Reheat & Add MeOH N6->N7 Yes N8 Controlled Cooling (0.1°C/min) N6->N8 No N7->N8 N9 Vacuum Filtration & Drying N8->N9

Workflow for the purification and recrystallization of the dihydrobromide salt.

V. References

  • WO2024015251A1 - Inhibitors of hpk1 and methods of use thereof Google Patents.[3]

  • Alkali Metal Organic–Inorganic Hybrid Compounds with Different Crystal Dimensions Show Phase-Transition, Dielectric, and SHG Properties Based on a Quasi-Spherical Amine (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane ACS Publications (Crystal Growth & Design).[Link][2]

  • Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis Angewandte Chemie International Edition (DOI).[Link][1]

Sources

Preventing degradation of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Technical Support Center. This hub is specifically engineered for researchers, analytical scientists, and drug development professionals working with 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (and its related free base[1]).

As a bridged bicyclic diamine formulated as a dihydrobromide salt, this compound presents unique physicochemical challenges. While the salt form improves aqueous solubility and initial solid-state handling compared to the free base, it introduces extreme vulnerabilities to moisture and subsequent pH-dependent degradation. This guide bypasses generic advice to provide mechanistic troubleshooting, self-validating protocols, and quantitative stability benchmarks.

Part 1: Mechanistic Troubleshooting (FAQs)

Understanding the causality behind degradation to prevent it at the source.

Q: Why does my powder turn into a sticky, gummy residue after brief exposure to ambient air? A: This is a classic manifestation of deliquescence. Dihydrobromide salts of secondary and tertiary amines are inherently hygroscopic[2]. The dual bromide counterions create a crystal lattice that readily accommodates water molecules. When ambient relative humidity (RH) exceeds the deliquescence point of the salt, it absorbs moisture until it literally dissolves in its own absorbed water. This physical collapse is not just a handling issue; the localized high concentration of water lowers the micro-environmental pH, accelerating hydrolysis and trace-metal-catalyzed oxidation.

Q: I stored the compound at -20°C, but LC-MS analysis shows a new peak corresponding to M+16. What happened? A: An M+16 peak strongly indicates N-oxidation. While the dihydrobromide salt protonates the amine nitrogens (protecting their lone electron pairs from oxidation), absorbed moisture can cause partial dissociation back to the free base. Once the free base is exposed to dissolved oxygen or trace peroxides in storage solvents, the tertiary amine in the bicyclic [2.2.1] system rapidly oxidizes to an N-oxide. To prevent this, strict Argon backfilling is required to displace oxygen before freezing.

Q: How do I establish a stability-indicating profile for long-term storage of this specific API? A: Following ICH Q1A(R2) guidelines[3], a stability-indicating profile must stress-test the compound under accelerated conditions (e.g., 40°C / 75% RH) to predict long-term degradation pathways. For this specific dihydrobromide salt, you must monitor moisture content (via Karl Fischer titration) alongside chemical purity (via HPLC-UV/MS). Physical instability (moisture uptake) directly precedes chemical instability (oxidation/ring cleavage), meaning moisture tracking acts as your leading indicator of batch failure.

G A 2-Ethyl-2,5-diazabicyclo[2.2.1] heptane dihydrobromide B Moisture Exposure (Hygroscopicity) A->B C Oxygen / Trace Metals (Oxidative Stress) A->C D Deliquescence & Salt Dissociation B->D F N-Oxidation & Ring Cleavage C->F E Free Base Formation (pH Shift) D->E E->F Accelerates

Caption: Logical pathway of hygroscopic and oxidative degradation in dihydrobromide salts.

Part 2: Quantitative Stability Benchmarks

To evaluate the efficacy of your storage conditions, compare your analytical results against these standardized stability benchmarks. Data reflects expected degradation trajectories based on ICH Q1A(R2) stress-testing principles applied to hygroscopic bicyclic diamines.

Storage ConditionPackaging ConfigurationTimepointMoisture Uptake (KF, % w/w)Purity (LC-MS, % Area)Physical State
25°C / 60% RH (Open) Glass vial (Uncapped)24 Hours> 15.0%96.5%Deliquescent gum
25°C / 60% RH (Closed) Amber vial + Parafilm6 Months2.1%98.2%Clumped powder
2-8°C (Closed) Amber vial + N2 Purge12 Months0.8%99.1%Free-flowing powder
-20°C (Desiccated) Double-bagged Mylar + Ar24 Months< 0.2%> 99.5%Free-flowing powder

Part 3: Self-Validating Standard Operating Procedure (SOP)

SOP: Anhydrous Aliquoting and Long-Term Storage Scientific Rationale: This protocol utilizes a gravimetric and titrimetric feedback loop. Because moisture uptake alters the mass of the sample before chemical degradation occurs, tracking mass and water content provides a self-validating proof of environmental integrity.

Step 1: Environmental Conditioning

  • Action: Transfer the bulk container into a controlled glove box purged with high-purity Argon (O₂ < 5 ppm, H₂O < 1 ppm). Argon is preferred over Nitrogen as it is heavier than air and forms a more robust protective blanket over the solid during vial transfer.

  • Validation Check: Monitor the glove box sensors. Do not open the bulk container until the internal dew point registers below -40°C.

Step 2: Gravimetric Aliquoting

  • Action: Dispense the required mass into pre-dried (120°C for 4 hours), static-free amber glass vials. Amber glass mitigates photolytic degradation of the C-N bonds.

  • Validation Check: Place a control (empty, pre-weighed) vial in the glove box during the session. Weigh it before and after aliquoting. A mass increase of >0.5 mg indicates unacceptable moisture ingress into the controlled environment.

Step 3: Primary and Secondary Sealing

  • Action: Cap the vials with PTFE-lined septa closures while still inside the Argon atmosphere. Remove from the glove box and immediately seal the primary vial inside an opaque, aluminized Mylar pouch containing a color-indicating silica gel desiccant packet.

Step 4: Cold Storage and Ongoing Verification

  • Action: Store the sealed pouches at -20°C.

  • Validation Check: Upon retrieving an aliquot for an experiment, you must allow the sealed pouch to reach room temperature before opening. Opening a cold vial causes instant atmospheric condensation. Perform a rapid Karl Fischer (KF) titration on a 5 mg sub-sample. If water content is <0.5%, the storage protocol is validated for that batch.

Workflow Step1 1. Aliquoting (Glove Box, <5% RH) Step2 2. Primary Packaging (Amber Glass Vial) Step1->Step2 Step3 3. Inert Gas Purge (Argon Overlay) Step2->Step3 Step4 4. Secondary Packaging (Mylar Pouch + Desiccant) Step3->Step4 Step5 5. Cold Storage (-20°C, Monitored) Step4->Step5 Validation Validation: Karl Fischer Titration & LC-MS Purity Check Step5->Validation Monthly Validation->Step1 If >0.5% H2O

Caption: Self-validating workflow for long-term inert storage of hygroscopic APIs.

References

  • ICH Q1A(R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

Sources

Technical Support Center: Optimizing Catalytic Reactions for 2,5-Diazabicyclo[2.2.1]heptane Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and catalytic applications of 2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile and conformationally rigid scaffold.[1][2][3] The unique bridged structure of DBH derivatives makes them valuable in medicinal chemistry and as chiral ligands in asymmetric catalysis.[1][3] However, their synthesis and subsequent catalytic reactions can present specific challenges.

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during experimental work. The guidance provided here is based on established scientific principles and field-proven insights to ensure the successful optimization of your reaction conditions.

I. Troubleshooting Guide: Synthesis of the DBH Scaffold

The synthesis of the 2,5-diazabicyclo[2.2.1]heptane core often starts from readily available chiral precursors like trans-4-hydroxy-L-proline.[1][3][4] The multi-step nature of this synthesis can lead to several potential pitfalls.

Question 1: I am observing low yields during the initial tosylation and reduction steps of trans-4-hydroxy-L-proline. What are the likely causes and how can I improve the efficiency?

Answer:

Low yields in the initial steps of the DBH synthesis, specifically the N-tosylation of trans-4-hydroxy-L-proline and the subsequent reduction of the carboxylic acid, are common issues that can often be traced back to incomplete reactions or side product formation.

Causality and Optimization Strategies:

  • Incomplete Tosylation: The protection of the secondary amine with a tosyl group is crucial. Incomplete reaction can be due to:

    • Base Strength and Stoichiometry: The choice and amount of base are critical. While various bases can be used, ensuring at least a stoichiometric amount, and often a slight excess, is necessary to neutralize the generated HCl and drive the reaction to completion.

    • Reaction Temperature: While the reaction is often performed at 0°C to control exothermicity, allowing it to slowly warm to room temperature can ensure the reaction goes to completion.

    • Purity of Starting Material: Ensure the trans-4-hydroxy-L-proline is dry, as water can react with the tosyl chloride.

  • Inefficient Reduction: The reduction of the carboxylic acid to the corresponding alcohol can be challenging.

    • Choice of Reducing Agent: Borane complexes (e.g., borane-tetrahydrofuran or borane-dimethyl sulfide) are commonly used. The choice of reducing agent can significantly impact the yield and ease of workup.

    • Reaction Conditions: Reductions with borane are typically performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). The reaction temperature should be carefully controlled, often starting at 0°C and then allowing it to proceed at room temperature or with gentle heating.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for initial DBH synthesis steps.

Question 2: The cyclization step to form the bicyclic ring is resulting in a mixture of products and is difficult to purify. How can I improve the selectivity and simplify purification?

Answer:

The intramolecular cyclization is a critical step that forms the rigid bicyclic scaffold. Poor selectivity and purification difficulties often arise from competing intermolecular reactions and the formation of diastereomers.

Causality and Optimization Strategies:

  • High Dilution Conditions: To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high dilution conditions. This can be achieved by the slow addition of the substrate to a large volume of solvent.

  • Choice of Base and Solvent: The base used to deprotonate the amine for the nucleophilic attack is crucial. A strong, non-nucleophilic base is preferred to avoid side reactions. The choice of solvent can also influence the reaction rate and selectivity.

  • Temperature Control: The reaction temperature needs to be carefully optimized. While higher temperatures can accelerate the reaction, they can also lead to decomposition or side product formation.

Recommended Protocol for Cyclization:

ParameterRecommended ConditionRationale
Concentration 0.01 - 0.05 MMinimizes intermolecular side reactions.
Base Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)Strong, non-nucleophilic bases that effectively deprotonate the amine.
Solvent Anhydrous THF or DMFAprotic polar solvents that can solubilize the reactants and facilitate the reaction.
Temperature 0 °C to room temperatureAllows for controlled reaction initiation and progression.
Addition Rate Slow, dropwise addition of the substrate solutionMaintains high dilution throughout the reaction.

II. Troubleshooting Guide: Catalytic Reactions Using DBH Derivatives

DBH derivatives are excellent chiral ligands in various asymmetric catalytic reactions. However, achieving high enantioselectivity and catalytic turnover can be challenging.

Question 3: I am using a DBH-derived ligand in a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination), but the reaction is sluggish and gives low yields. What factors should I investigate?

Answer:

Sluggish reactions and low yields in palladium-catalyzed cross-coupling reactions using DBH ligands can be attributed to several factors, including catalyst activation, ligand-to-metal ratio, and the choice of base and solvent. The Buchwald-Hartwig amination, a powerful tool for C-N bond formation, is sensitive to these parameters.[5]

Causality and Optimization Strategies:

  • Palladium Precursor: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) can significantly affect catalyst activation and performance. Some precursors may require an activation step.

  • Ligand-to-Palladium Ratio: The stoichiometry between the DBH ligand and the palladium precursor is critical. An optimal ratio ensures the formation of the active catalytic species while avoiding the formation of inactive complexes. Typically, a ligand-to-palladium ratio of 1:1 to 2:1 is a good starting point.

  • Base Selection: The base plays a crucial role in the catalytic cycle, often participating in the deprotonation of the amine and the regeneration of the active catalyst.[5] The strength and solubility of the base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄) must be matched to the specific substrates and ligand. Weaker bases like Cs₂CO₃ can be beneficial for substrates with base-sensitive functional groups.[6][7]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of the catalyst and reagents, as well as the stability of intermediates in the catalytic cycle. Toluene, dioxane, and THF are commonly used solvents.

Catalyst System Optimization:

Caption: Systematic optimization of a Pd-catalyzed cross-coupling reaction.

Question 4: My asymmetric reaction catalyzed by a chiral DBH-metal complex is showing low enantioselectivity. How can I improve the stereochemical outcome?

Answer:

Low enantioselectivity in asymmetric catalysis is a common challenge. For DBH-based catalysts, the stereochemical outcome is highly dependent on the precise three-dimensional structure of the catalyst-substrate complex in the transition state.

Causality and Optimization Strategies:

  • Ligand Structure Modification: The steric and electronic properties of the substituents on the DBH nitrogen atoms can have a profound impact on enantioselectivity.

    • Steric Bulk: Increasing the steric bulk of the N-substituents can create a more defined chiral pocket around the metal center, leading to better facial discrimination of the substrate.

    • Electronic Effects: The electronic nature of the substituents can influence the Lewis acidity of the metal center, which in turn can affect substrate binding and activation.

  • Metal Salt and Counter-ion Effects: The choice of metal salt and its counter-ion can influence the geometry and reactivity of the catalytic complex. Screening different metal sources (e.g., Cu(OTf)₂, Zn(OTf)₂) is often beneficial.

  • Temperature: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state leading to the major enantiomer, as the energy difference between the diastereomeric transition states becomes more significant relative to the thermal energy.

  • Solvent: The solvent can play a role in the solvation of the catalytic complex and the transition state, thereby influencing the enantioselectivity.

Experimental Protocol for Enantioselectivity Optimization:

  • Ligand Modification: Synthesize a small library of DBH ligands with varying N-substituents (e.g., benzyl, substituted benzyl, bulky alkyl groups).

  • Metal and Counter-ion Screening: For a selected ligand, screen a range of metal salts (e.g., Cu(I), Cu(II), Zn(II)) with different counter-ions (e.g., OTf⁻, PF₆⁻, SbF₆⁻).

  • Temperature Study: Once a promising ligand-metal combination is identified, perform the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the effect on enantiomeric excess (ee).

  • Solvent Screening: Evaluate the reaction in a variety of solvents with different polarities and coordinating abilities (e.g., CH₂Cl₂, THF, toluene, hexanes).

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify 2,5-diazabicyclo[2.2.1]heptane derivatives?

A1: The purification of DBH derivatives depends on the nature of the compound.

  • Free Base: The free base is often a solid or an oil. Column chromatography on silica gel is a common method for purification. Due to the basic nature of the amines, it is often beneficial to treat the silica gel with a small amount of a tertiary amine (e.g., triethylamine) in the eluent to prevent streaking.

  • Salts: DBH derivatives can be purified as their hydrochloride or hydrobromide salts by recrystallization from a suitable solvent system (e.g., methanol/ether).

Q2: How can I confirm the absolute stereochemistry of my synthesized DBH derivatives?

A2: The absolute stereochemistry of DBH derivatives is typically inherited from the starting material, such as L- or D-hydroxyproline. Confirmation can be achieved through:

  • X-ray Crystallography: This is the most definitive method for determining the absolute configuration if a suitable single crystal can be obtained.

  • Chiral High-Performance Liquid Chromatography (HPLC): Comparison of the retention time of the synthesized compound with that of an authentic sample of known stereochemistry on a chiral column.

  • Optical Rotation: Measurement of the specific rotation and comparison with literature values for known compounds.

Q3: Are there any known issues with catalyst deactivation when using DBH-based ligands?

A3: Catalyst deactivation can occur in any catalytic system. With DBH-based ligands, potential deactivation pathways include:

  • Oxidation of the Ligand: The nitrogen atoms of the DBH scaffold can be susceptible to oxidation under certain reaction conditions, especially if oxidizing agents are present.

  • Formation of Inactive Catalyst Species: Aggregation of the palladium catalyst or the formation of off-cycle, inactive complexes can lead to a decrease in catalytic activity.

  • Product Inhibition: In some cases, the product of the reaction can coordinate to the metal center more strongly than the reactants, leading to product inhibition.

To mitigate catalyst deactivation, it is important to use high-purity reagents and solvents, maintain an inert atmosphere, and optimize the reaction conditions to favor the desired catalytic cycle.

IV. References

  • New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - Mendeleev Communications (RSC Publishing). Available at:

  • Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin(1) - DOI. Available at:

  • Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis | Request PDF - ResearchGate. Available at:

  • Synthesis of a 2,5-Diazabicyclo[2.2.1]heptane-Derived α,β-Diamino Acid - Enamine. Available at:

  • U. Jordis, M. Kesselgruber, S. Nerdinger, K. Mereiter, “New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde”, Mendeleev Commun., 9:4 (1999), 147–148 - Math-Net.Ru. Available at:

  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis - Digital Collections. Available at:

  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A - Semantic Scholar. Available at:

  • Buchwald–Hartwig amination - Wikipedia. Available at:

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC. Available at:

  • Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. Available at:

  • Application of a New Bicyclic Triaminophosphine Ligand in Pd-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides, Bromides, and Iodides | The Journal of Organic Chemistry - ACS Publications. Available at:

Sources

Technical Support Center: Efficient Removal of Hydrobromide Salts from 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane and its common salt forms. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven methodologies for efficiently converting the hydrobromide (HBr) salt of this valuable bicyclic diamine scaffold to its free base form. We will explore the underlying chemical principles, provide step-by-step protocols, and troubleshoot common issues encountered during the workup process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling and chemistry of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane hydrobromide.

Q1: Why is my compound supplied as a hydrobromide salt instead of the free base?

A1: Amine compounds are often converted into salt forms, such as hydrobromides or hydrochlorides, for several practical reasons.[1] Salts are typically crystalline, non-volatile solids that are easier to handle and weigh accurately compared to their often oily or low-melting-point free base counterparts. Furthermore, salt formation can significantly improve the shelf-life and stability of the amine by protecting the basic nitrogen lone pair from atmospheric degradation.[1]

Q2: What is the fundamental principle for removing the hydrobromide salt?

A2: The process is a classic acid-base reaction.[2] The 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane hydrobromide is an ammonium salt, formed by the reaction of the basic amine with hydrobromic acid. To liberate the "free base" amine, you must treat the salt with a base that is stronger than the amine itself. This external base deprotonates the nitrogen centers, converting the water-soluble ionic salt into the neutral amine, which is typically more soluble in organic solvents.[2] This difference in solubility is the key to separating the free base from the resulting inorganic salts.

Q3: How do I choose the best method for converting the salt to the free base?

A3: The optimal method depends on your experimental scale, required purity, and the properties of your specific compound.

  • For most applications (mg to multi-gram scale): Standard liquid-liquid extraction using an aqueous basic solution is the fastest and most common method. It is highly effective for routine conversions where minor aqueous solubility of the product is not a major concern.

  • For high-purity requirements or water-soluble amines: Strong Cation Exchange (SCX) chromatography is a superior choice.[3] It provides excellent separation from inorganic salts and other impurities and is particularly useful if you experience issues like emulsion formation or product loss to the aqueous phase during liquid-liquid extraction.[3]

Q4: How can I confirm that the hydrobromide salt has been completely removed?

A4: Complete removal is crucial for subsequent reactions that may be sensitive to residual acid or salt. You can verify this in several ways:

  • pH Test: After washing the organic layer containing your free base with deionized water, test the pH of the aqueous washing. A neutral pH (≈7) indicates that no acidic HBr remains.

  • Thin-Layer Chromatography (TLC): The salt and the free base will have different retention factors (Rf). The salt, being highly polar, will typically remain at the baseline, while the free base will move up the plate. The absence of the baseline spot suggests complete conversion.

  • ¹H NMR Spectroscopy: The proton(s) attached to the nitrogen in the HBr salt (N-H⁺) have a characteristic chemical shift, often appearing as a broad signal. In the free base, this signal disappears. Comparing the spectrum of your product to a reference spectrum of the free base is a definitive check.

Section 2: Troubleshooting Guide

This guide addresses specific problems that may arise during the experimental workflow.

Problem: My final yield is very low after a standard basic workup. Where did my product go?

Cause & Solution: This is the most common issue and is almost always related to the product's solubility in the aqueous phase.[3] While the free base is less water-soluble than the salt, small, polar amines can still have significant aqueous solubility.

  • Incomplete Deprotonation: The chosen base may not be strong enough to fully deprotonate both nitrogen atoms of the diazabicycloheptane core, leaving some of the compound as a water-soluble salt.

    • Solution: Switch from a weak base like sodium bicarbonate (NaHCO₃) to a stronger base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). Ensure the aqueous phase is distinctly basic (pH > 11) using pH paper.

  • Inherent Water Solubility: The free base itself may be partially soluble in water.

    • Solution 1 (Salting Out): Before extraction, saturate the aqueous layer with sodium chloride (NaCl).[3] This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and forcing more of your product into the organic layer.

    • Solution 2 (Solvent Choice): Use a more effective extraction solvent. Dichloromethane (DCM) is often a good starting point. If losses persist, perform more extractions with smaller volumes (e.g., 5 x 30 mL instead of 3 x 50 mL). For very polar amines, a continuous liquid-liquid extractor may be necessary.

Problem: I've formed a thick, stable emulsion between the aqueous and organic layers that won't separate.

Cause & Solution: Emulsions are common when extracting basic aqueous solutions. They are stabilized by partially soluble compounds that act as surfactants.

  • Prevention: Instead of vigorous shaking in the separatory funnel, use gentle but repeated inversions to mix the layers.

  • Resolution:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

    • Add Brine: Add a small amount of saturated NaCl solution. This often disrupts the emulsion by changing the properties of the aqueous layer.

    • Filtration: Filter the entire mixture through a pad of Celite® (diatomaceous earth) or glass wool. This can physically break up the emulsion.

    • Centrifugation: If available, transferring the mixture to centrifuge tubes and spinning for a few minutes is a highly effective method for separating the layers.

Problem: My final product looks clean by NMR, but it's still a sticky oil instead of a solid/clear oil, and it has a slight acidic smell.

Cause & Solution: This often points to residual water or incomplete removal of the base/salts.

  • Inadequate Drying: The organic solvent may not have been dried sufficiently.

    • Solution: Ensure you use an adequate amount of a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Stir for at least 15-20 minutes before filtering. If the drying agent clumps together, add more until some remains free-flowing.

  • Insufficient Washing: Residual inorganic salts from the basic wash may have been carried over.

    • Solution: After the basic wash, always perform a final wash of the organic layer with deionized water, followed by a brine wash. The brine wash helps to remove both dissolved water and residual inorganic salts.

Section 3: Detailed Experimental Protocols

These protocols provide validated, step-by-step instructions for generating the free base of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane.

Protocol 1: Standard Liquid-Liquid Extraction

This method is ideal for routine, rapid conversion on scales from milligrams to several grams.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction & Extraction cluster_purification Purification & Isolation start Start with HBr Salt dissolve Dissolve in Water/Dilute Acid start->dissolve basify Add Base (e.g., 2M NaOH) Adjust to pH > 11 dissolve->basify extract Extract with Organic Solvent (e.g., 3x DCM) basify->extract wash Wash Organic Layer (Water, then Brine) extract->wash dry Dry (e.g., Na2SO4) wash->dry evaporate Filter & Evaporate Solvent dry->evaporate end Isolated Free Base evaporate->end

Caption: Workflow for free base liberation via liquid-liquid extraction.

Steps:

  • Dissolution: Dissolve the 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide salt in deionized water (approx. 10-20 mL per gram of salt) in a suitably sized Erlenmeyer flask or beaker.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a 2 M sodium hydroxide (NaOH) solution dropwise while stirring. Monitor the pH using pH paper. Continue adding the base until the pH is greater than 11.

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the mixture with dichloromethane (DCM, 3 x volume of the aqueous layer). For each extraction, invert the funnel gently 10-15 times, venting frequently. Drain the lower organic layer after each extraction.

  • Washing: Combine the organic extracts in the separatory funnel. Wash sequentially with deionized water (1 x volume) and then saturated NaCl solution (brine, 1 x volume) to remove residual base and water.

  • Drying and Isolation: Drain the washed organic layer into a clean Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄), swirl, and let it stand for 20 minutes. Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield the 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane free base.

Protocol 2: Purification via Strong Cation Exchange (SCX) Chromatography

This method is recommended for achieving high purity, for small-scale experiments, or when liquid-liquid extraction proves problematic.[3]

Workflow Diagram:

G start Start with HBr Salt dissolve Dissolve in Methanol (MeOH) start->dissolve load Load Solution onto SCX Cartridge/Column dissolve->load wash Wash with MeOH (Removes neutral impurities) load->wash elute Elute with 2M NH3 in MeOH (Releases free base) wash->elute evaporate Evaporate Solvent elute->evaporate end High-Purity Free Base evaporate->end

Sources

Troubleshooting side reactions in 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide amidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals troubleshooting the amidation of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

This conformationally rigid bicyclic diamine is a highly privileged scaffold in medicinal chemistry, frequently used to improve target engagement and pharmacological profiles[1]. However, its dual-amine nature (a secondary amine for coupling and a tertiary N-ethyl amine) combined with its dihydrobromide salt form presents unique synthetic challenges. This guide addresses the mechanistic pitfalls of this workflow, including incomplete salt neutralization, guanidinylation, and quaternization.

Visualizing the Amidation Workflow & Pitfalls

AmidationTroubleshooting A 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane • 2HBr (Salt) B Neutralization DIPEA (>2.5 eq) A->B Step 1 C Freebase Amine (Active Nucleophile) B->C -2 HBr D Pre-activated Acid (e.g., EDC/HOBt) C->D Step 2 F Guanidinylation (HATU/HBTU adduct) C->F Excess HATU E Desired Amide Target D->E Mild conditions G Quaternization (Tertiary Amine attack) D->G Acyl Chlorides

Workflow and potential side reactions in 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane amidation.

Troubleshooting Guide & FAQs

Q1: Why am I recovering unreacted starting material despite using an excess of acylating agent? A1: The root cause is almost always incomplete salt neutralization. 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane is supplied as a dihydrobromide salt (• 2HBr).

  • Causality: The secondary amine must be fully deprotonated to act as a nucleophile. If you only use 1.0–1.5 equivalents of base, the system remains acidic, and the secondary amine remains protonated and inert.

  • Solution: Use at least 2.5 to 3.0 equivalents of a sterically hindered base like N,N-Diisopropylethylamine (DIPEA). Avoid triethylamine (TEA) if using highly reactive electrophiles, as TEA is less sterically hindered and can compete as a nucleophile.

Q2: I am using HATU for coupling, but LC-MS shows a major +99 Da mass adduct instead of my desired amide. What is happening? A2: You are observing a guanidinylation (or uronium) side reaction[2].

  • Causality: HATU and HBTU are powerful coupling reagents based on a tetramethyluronium/guanidinium skeleton. Highly nucleophilic secondary amines, like the unhindered N5 position of the 2,5-diazabicyclo[2.2.1]heptane system, can directly attack the electrophilic carbon of HATU rather than the activated carboxylic acid[3]. This forms a stable, dead-end tetramethylguanidinium byproduct.

  • Solution: Change the order of addition (pre-activate the acid with HATU for 15 minutes before adding the amine) or switch to a non-guanidinium coupling reagent like EDC/HOBt or T3P (Propylphosphonic anhydride).

Q3: How can I prevent quaternization of the N-ethyl tertiary amine during amidation? A3: Quaternization occurs when the N-ethyl tertiary amine acts as a nucleophile and attacks the acylating agent.

  • Causality: While tertiary amines are generally used as bases, the bridged bicyclic structure of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane exposes the N-ethyl lone pair. If you use highly reactive electrophiles like acyl chlorides or allow the reaction to overheat, the tertiary amine will be irreversibly acylated or alkylated.

  • Solution: Avoid acyl chlorides entirely. Generate a milder active ester in situ using EDC and HOBt. The active ester is electrophilic enough to react with the secondary amine but not reactive enough to quaternize the tertiary amine.

Quantitative Data: Coupling Reagent Efficiency

The choice of coupling reagent directly dictates the ratio of desired amide to guanidinylated byproduct. The table below summarizes expected outcomes when amidating bicyclic secondary amines.

Coupling ReagentBase (Eq)Pre-activationAmide Yield (%)Guanidinylation Byproduct (%)
HATUDIPEA (3.0)No45%40%
HATUDIPEA (3.0)Yes (15 min)78%12%
EDC / HOBtDIPEA (3.0)No85%0%
T3PDIPEA (3.0)No88%0%

Self-Validating Experimental Protocol: Optimized Amidation using EDC/HOBt

This step-by-step methodology is designed as a self-validating system: visual cues (solubility changes) and analytical checkpoints confirm the success of each mechanistic step before proceeding.

Step 1: Acid Activation (Validation of Active Ester Formation) Causality: Pre-activating the acid prevents the secondary amine from directly attacking the coupling reagent, eliminating guanidinylation.

  • In an oven-dried flask under N₂, dissolve the carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) to a 0.1 M concentration.

  • Add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir at room temperature for 30 minutes.

Self-Validation Checkpoint: If using DMF, the initially heterogeneous mixture should become fully homogenous. A small aliquot quenched with methanol should show the methyl ester via LC-MS, confirming successful activation.

Step 2: Salt Neutralization (Validation of Freebasing) Causality: The dihydrobromide salt contains two equivalents of HBr. Without >2.5 equivalents of base, the secondary amine remains protonated and non-nucleophilic. 4. In a separate vial, suspend 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1.0 eq) in DCM. 5. Add DIPEA (3.0 eq) dropwise while stirring.

Self-Validation Checkpoint: The cloudy suspension of the dihydrobromide salt will clarify into a homogenous solution as the HBr is neutralized and the freebase amine is generated.

Step 3: Coupling and Isolation Causality: Adding the freebased amine dropwise at 0 °C controls the exothermic reaction and prevents the tertiary N-ethyl group from undergoing unwanted side reactions. 6. Transfer the freebased amine solution dropwise into the activated acid mixture at 0 °C. 7. Allow the reaction to naturally warm to room temperature and stir for 4-12 hours. Monitor the disappearance of the active ester by LC-MS. 8. Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. 9. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide.

References

[1] Title: 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

[2] Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

[3] Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

Sources

Validation & Comparative

2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide vs piperazine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lead optimization and pharmacokinetics, I frequently encounter the limitations of traditional flexible heterocycles. While the piperazine ring is undeniably a "privileged scaffold" in medicinal chemistry, its conformational flexibility and exposed nitrogen atoms often introduce significant developability liabilities, including rapid CYP450-mediated metabolism and off-target promiscuity[1].

To overcome these hurdles, the field has increasingly pivoted toward Conformationally Restricted Diamines (CRDAs). Among these, 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide represents a highly optimized, rigidified bioisostere of standard N-ethylpiperazine.

This guide provides an objective, data-driven comparison between traditional piperazine derivatives and the 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold, detailing the causality behind their divergent physicochemical behaviors and providing a self-validating protocol for experimental verification.

The Structural and Entropic Paradigm

The fundamental difference between a standard piperazine and 2,5-DBH lies in their three-dimensional architecture and internal degrees of freedom.

  • Piperazine (Flexible Chair): Standard piperazines exist predominantly in a flexible chair conformation. When binding to a target receptor, the molecule must often adopt a specific, higher-energy conformation. This structural reorganization incurs a significant entropic penalty , which limits the maximum achievable target affinity[1].

  • 2-Ethyl-2,5-DBH (Rigid Distorted Boat): The introduction of an ethylene bridge forces the 2,5-DBH core into a rigid, distorted boat geometry[1]. By pre-organizing the 2-ethyl vector and locking the N-N distance to ~2.97 Å (compared to ~3.05 Å in flexible piperazine)[2], the entropic cost of binding is drastically reduced. Furthermore, the dihydrobromide salt form is utilized to prevent the air-oxidation of the highly basic nitrogens, ensuring crystalline stability and rapid aqueous dissolution during in vitro/in vivo assays.

Metabolic Shielding: Overcoming CYP450 Liabilities

A primary reason we execute scaffold-hopping from piperazine to 2,5-DBH is to rescue compounds with poor pharmacokinetic (PK) profiles. Piperazine derivatives are notoriously susceptible to rapid N-dealkylation and N-oxidation by hepatic Cytochrome P450 (CYP) enzymes due to the high solvent accessibility of their basic nitrogens[3].

The 2,5-DBH scaffold introduces profound steric shielding . The bicyclic bridge creates a localized steric bulk that physically obstructs the CYP450 catalytic pocket from accessing the nitrogen lone pairs. Counter-intuitively, this bridging also reduces the overall lipophilicity (logD) of the molecule by minimizing the exposed hydrophobic surface area, further reducing CYP450 affinity and improving metabolic stability[4].

Pathway Piperazine Flexible Piperazine Core CYP Hepatic CYP450 Enzymes Piperazine->CYP Exposed N-atoms Metabolites Rapid N-Dealkylation (High Clearance) CYP->Metabolites Oxidation DBH 2-Ethyl-2,5-DBH Scaffold Shielding Ethylene Bridge Steric Shielding DBH->Shielding Conformational Lock Shielding->CYP Blocks Active Site Stability Metabolic Stability (Low Clearance) Shielding->Stability Prolonged Half-life

Logical relationship outlining how the 2,5-DBH ethylene bridge sterically shields nitrogen atoms from CYP450.

Quantitative Data Presentation

The following table synthesizes the comparative physicochemical and pharmacokinetic parameters typically observed when transitioning a lead compound from an N-ethylpiperazine core to a 2-ethyl-2,5-DBH core.

ParameterN-Ethylpiperazine Scaffold2-Ethyl-2,5-DBH ScaffoldMechanistic Causality
Conformation Flexible ChairRigid Distorted Boat[1]Bridging restricts degrees of freedom, lowering the entropic penalty of receptor binding.
N-N Distance ~3.05 Å[2]~2.97 Å[2]Compression alters the spatial trajectory of the attached pharmacophores.
Aqueous Solubility ModerateHigh (as Dihydrobromide)[5]The dihydrobromide salt ensures rapid dissolution in GI fluids and prevents free-base degradation.
Metabolic Stability ( Clint​ ) High ( >50μL/min/mg )Low ( <15μL/min/mg )[3]The ethylene bridge sterically blocks CYP450 access, preventing N-dealkylation.
Lipophilicity ( Δ logD) Baseline −0.4 to −0.8 reduction[4]Bridging reduces the solvent-accessible hydrophobic surface area, lowering lipophilicity.

Self-Validating Experimental Protocol: In Vitro HLM Intrinsic Clearance Assay

To objectively validate the metabolic stability claims of the 2-ethyl-2,5-DBH scaffold against a piperazine analog, we utilize a Human Liver Microsome (HLM) stability assay.

Why this protocol is self-validating: This workflow mandates a Minus-NADPH control . Because CYP450 enzymes strictly require NADPH as a cofactor to function, any degradation observed in the absence of NADPH indicates chemical instability (e.g., hydrolysis) rather than metabolic clearance. This ensures the data isolates true enzymatic shielding.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (Test Compound) and the Piperazine analog (Control) in DMSO.

    • Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4) to keep final DMSO concentration <0.1% (DMSO inhibits CYPs at higher concentrations).

  • Microsome Incubation:

    • Aliquot Human Liver Microsomes (HLM) into the buffer to achieve a final protein concentration of 0.5 mg/mL.

    • Add the 1 µM test compounds to the HLM suspension and pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation & Controls:

    • Active Assay: Initiate the metabolic reaction by adding 1 mM NADPH.

    • Minus-NADPH Control: Add an equivalent volume of buffer instead of NADPH to a parallel set of wells.

    • Positive Control: Run Verapamil (a known high-clearance drug) in parallel to validate microsome viability.

  • Time-Course Sampling & Termination:

    • At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

    • Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide). The organic solvent instantly denatures the CYP enzymes.

  • Analysis:

    • Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins.

    • Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate the intrinsic clearance ( Clint​ ) using the half-life ( t1/2​ ) derived from the log-linear decay curve.

Conclusion

For drug development professionals, the decision to utilize 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide over a standard piperazine derivative is a strategic exercise in liability mitigation. While piperazines are synthetically accessible, their flexibility and metabolic vulnerabilities often lead to late-stage clinical attrition. By employing the 2,5-DBH scaffold, researchers can leverage conformational restriction to simultaneously enhance target affinity, lower lipophilicity, and sterically shield the molecule from rapid CYP450 clearance.

References

  • [1] 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing.1

  • [3] Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry (ACS). 3

  • [4] Lowering Lipophilicity by Adding Carbon: One Carbon Bridges of Morpholines and Piperazines. ResearchGate. 4

  • [5] Improvement of Aqueous Solubility of Lapatinib-derived Analogs. eScholarship. 5

  • [2] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry (ACS). 2

Sources

A Researcher's Guide to the Comparative Reactivity of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane and Other Bicyclic Amines

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Bicyclic Amines in Modern Chemistry

Bicyclic amines, characterized by their rigid, sterically defined structures, are a cornerstone of modern organic synthesis and medicinal chemistry. Their unique three-dimensional architecture makes them invaluable as catalysts, ligands, and key structural motifs in pharmacologically active compounds.[1][2] The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) scaffold, a conformationally constrained analog of piperazine, has garnered significant attention for its utility in drug discovery.[1][2] This guide provides a comprehensive framework for comparing the reactivity of a specific derivative, 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, with other widely used bicyclic amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and quinuclidine.

Understanding the relative basicity, nucleophilicity, and catalytic activity of these amines is paramount for researchers aiming to select the optimal reagent for a given transformation. This guide offers detailed experimental protocols to empower scientists and drug development professionals to generate robust, comparative data, ensuring informed and rational design in their research endeavors.

Structural and Electronic Considerations of Bicyclic Amines

The reactivity of an amine is intrinsically linked to its structure. The bicyclic nature of the compounds discussed here imposes significant conformational rigidity, which in turn influences the accessibility and hybridization of the nitrogen lone pairs.

  • 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane: This compound is a derivative of the 2,5-DBH scaffold.[1][2] The [2.2.1] system is more strained than the [2.2.2] system of DABCO. The presence of an ethyl group on one of the nitrogen atoms will introduce both steric bulk and an electron-donating inductive effect, which is expected to increase the basicity and nucleophilicity of the substituted nitrogen.

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO): DABCO is a highly symmetric and sterically unhindered bicyclic amine.[3] Its two bridgehead nitrogen atoms have readily accessible lone pairs, making it a strong nucleophile and a widely used base in organic synthesis.[3][4]

  • Quinuclidine: Structurally similar to DABCO but with one nitrogen replaced by a carbon, quinuclidine is a strong, non-nucleophilic base. Its rigid structure prevents the nitrogen from undergoing inversion, which contributes to its high basicity.

A critical point to consider is that 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a salt. To be used as a base or nucleophile, it must first be converted to its free base form.

General Protocol for Free-Basing of Amine Salts

The process of converting an amine salt to its free base typically involves treatment with a stronger base to deprotonate the ammonium species.

Objective: To generate the free amine from its dihydrobromide salt for use in reactivity studies.

Materials:

  • 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

  • A strong base (e.g., 2 M Sodium Hydroxide solution)

  • An organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • pH paper or a pH meter

Procedure:

  • Dissolve the amine dihydrobromide salt in a minimal amount of water.

  • Cool the solution in an ice bath.

  • Slowly add the strong base solution while monitoring the pH. Continue addition until the pH is significantly above the expected pKa of the amine (e.g., pH 12-14).

  • Extract the aqueous solution multiple times with the chosen organic solvent.

  • Combine the organic extracts and dry over anhydrous sodium or magnesium sulfate.

  • Filter to remove the drying agent.

  • The resulting solution contains the free amine. The solvent can be carefully removed under reduced pressure if the isolated free base is required, although it is often used directly in solution.

Experimental Guide for Comparative Reactivity Analysis

The following sections provide detailed, step-by-step protocols for quantitatively comparing the reactivity of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane with other bicyclic amines.

Part A: Comparative Basicity (pKa Determination)

Basicity, a measure of a compound's ability to accept a proton, is a fundamental parameter influencing its reactivity. Potentiometric titration is a reliable method for determining the pKa of an amine.[5][6]

Objective: To determine and compare the pKa values of the free bases of the bicyclic amines.

Experimental Protocol: Potentiometric Titration

Materials:

  • Free base of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane

  • DABCO

  • Quinuclidine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

  • Calibrated pH meter and electrode

  • Burette

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Prepare a solution of each amine in deionized water at a known concentration (e.g., 0.01 M).

  • Titration Setup: Place a known volume of the amine solution in a beaker with a stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Slowly add the standardized HCl solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Collection: Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • Determine the equivalence point (the point of steepest inflection).

    • The pKa is the pH at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added).

    • For diamines like 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane and DABCO, two pKa values may be observed.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_amine Prepare 0.01 M Amine Solution titrate Titrate Amine with HCl prep_amine->titrate prep_hcl Standardize 0.1 M HCl prep_hcl->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record Record pH vs. Volume of HCl titrate->record plot Plot Titration Curve record->plot find_ep Determine Equivalence Point plot->find_ep find_pk Determine pKa at Half-Equivalence Point find_ep->find_pk

Workflow for pKa Determination by Potentiometric Titration.
Data Presentation
Bicyclic AminepKa1pKa2
2-Ethyl-2,5-diazabicyclo[2.2.1]heptane
DABCO
QuinuclidineN/A
Part B: Comparative Nucleophilicity (Kinetic Analysis of an S_N2 Reaction)

Nucleophilicity refers to the ability of an atom to donate its lone pair of electrons to an electrophile. It is a measure of reaction rate. A common method to compare nucleophilicity is to measure the rate of a simple S_N2 reaction, for example, with methyl iodide.[7][8][9][10] The reaction progress can be conveniently monitored by ¹H NMR spectroscopy.

Objective: To determine and compare the second-order rate constants for the reaction of the bicyclic amines with methyl iodide.

Experimental Protocol: ¹H NMR Kinetic Study

Materials:

  • Free base of each bicyclic amine

  • Methyl iodide (CH₃I)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or CD₃CN)

  • NMR tubes

  • Internal standard (optional, e.g., tetramethylsilane)

Procedure:

  • Sample Preparation:

    • In an NMR tube, prepare a solution of the bicyclic amine in the deuterated solvent at a known concentration (e.g., 0.1 M).

    • Prepare a separate solution of methyl iodide in the same solvent, also at a known concentration (e.g., 0.1 M).

  • Reaction Initiation:

    • Acquire an initial ¹H NMR spectrum of the amine solution (t=0).

    • Quickly add a known volume of the methyl iodide solution to the NMR tube, mix thoroughly, and immediately begin acquiring spectra at regular time intervals.

  • Data Acquisition: Monitor the reaction by observing the disappearance of the methyl iodide peak (a singlet) and the amine peaks, and the appearance of new peaks corresponding to the methylated amine product.

  • Data Analysis:

    • Integrate the peaks corresponding to a non-reacting portion of the amine and the newly formed product at each time point.

    • The reaction follows second-order kinetics. The rate constant (k) can be determined by plotting 1/([Amine]t - [CH₃I]t) against time, where the slope will be equal to k (assuming initial concentrations are not equal), or by using the appropriate integrated rate law if initial concentrations are equal.

G cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep_amine Prepare Amine Solution in NMR Tube t0_spec Acquire t=0 Spectrum prep_amine->t0_spec prep_meI Prepare Methyl Iodide Solution mix Add MeI and Mix prep_meI->mix t0_spec->mix acquire_spectra Acquire Spectra at Timed Intervals mix->acquire_spectra integrate Integrate Reactant and Product Peaks acquire_spectra->integrate plot Plot Concentration vs. Time integrate->plot calc_k Calculate Second-Order Rate Constant (k) plot->calc_k

Workflow for Kinetic Analysis by ¹H NMR Spectroscopy.
Data Presentation
Bicyclic AmineRate Constant (k) [M⁻¹s⁻¹]
2-Ethyl-2,5-diazabicyclo[2.2.1]heptane
DABCO
Quinuclidine
Part C: Comparative Catalytic Activity (Baylis-Hillman Reaction)

The Baylis-Hillman reaction is a well-established carbon-carbon bond-forming reaction catalyzed by tertiary amines.[11][12][13][14] Comparing the efficiency of the bicyclic amines as catalysts in this reaction provides a practical measure of their relative reactivity.

Objective: To compare the catalytic efficiency of the bicyclic amines in the Baylis-Hillman reaction between an aldehyde and an activated alkene.

Experimental Protocol: Baylis-Hillman Reaction

Materials:

  • Each bicyclic amine (as catalyst)

  • An aromatic aldehyde (e.g., p-nitrobenzaldehyde)

  • An activated alkene (e.g., methyl acrylate)

  • A suitable solvent (e.g., THF or DMF)

  • TLC plates for reaction monitoring

  • Materials for work-up and purification (e.g., saturated aqueous NH₄Cl, ethyl acetate, silica gel for column chromatography)

Procedure:

  • Reaction Setup: In separate flasks, set up parallel reactions for each amine catalyst. To each flask, add the aldehyde (1.0 mmol), the activated alkene (1.2 mmol), and the amine catalyst (0.1 mmol, 10 mol%) in the solvent.

  • Reaction Monitoring: Stir the reactions at room temperature and monitor their progress by TLC.

  • Data Collection: Record the time required for the consumption of the starting aldehyde.

  • Work-up and Isolation: Once the reaction is complete (or after a set time, e.g., 24 hours), quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. Dry the organic layer, concentrate, and purify the product by silica gel chromatography.

  • Data Analysis:

    • Determine the isolated yield of the Baylis-Hillman adduct for each catalyst.

    • Compare the reaction times and yields to assess the relative catalytic activity.

G cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Work-up & Analysis setup_rxns Set up Parallel Reactions with Each Catalyst stir Stir at Room Temperature setup_rxns->stir monitor_tlc Monitor by TLC stir->monitor_tlc record_time Record Reaction Time monitor_tlc->record_time workup Quench and Extract Product record_time->workup purify Purify by Chromatography workup->purify calc_yield Calculate Isolated Yield purify->calc_yield compare Compare Time and Yield calc_yield->compare

Workflow for Comparing Catalytic Activity in the Baylis-Hillman Reaction.
Data Presentation
Bicyclic Amine CatalystReaction Time (h)Isolated Yield (%)
2-Ethyl-2,5-diazabicyclo[2.2.1]heptane
DABCO
Quinuclidine

Conclusion

The experimental frameworks provided in this guide offer a robust and systematic approach to comparing the reactivity of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide with other benchmark bicyclic amines. By quantifying basicity (pKa), nucleophilicity (rate constants), and catalytic activity, researchers can build a comprehensive understanding of the structure-reactivity relationships within this important class of compounds. This knowledge is crucial for the rational selection of reagents and catalysts, ultimately accelerating innovation in both academic research and industrial drug development.

References

  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane. National Center for Biotechnology Information. [Link]

  • Recent progress and prospects in the organocatalytic Morita–Baylis–Hillman reaction. (n.d.). National Center for Biotechnology Information. [Link]

  • Mancheno, O. G. (2019). Catalytic Enantioselective Transannular Morita–Baylis–Hillman Reaction. ACS Publications. [Link]

  • Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction. (n.d.). Hampden-Sydney College. [Link]

  • NIST. (n.d.). Bicyclo[2.2.1]heptane, 2-ethyl-. NIST WebBook. [Link]

  • The Morita-Baylis-Hillman Reaction. (2003). University of California, Irvine. [Link]

  • Batra, S., et al. (2008). Advances in the Baylis-Hillman reaction assisted synthesis of cyclic compounds. Tetrahedron.
  • Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. [Link]

  • Lu, Y., & Chen, C. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ARKIVOC. [Link]

  • NextSDS. (n.d.). (1S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydroiodide. [Link]

  • Ashenhurst, J. (2026). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • Taylor, R. J. K., et al. (2009). Diastereoselective functionalisation of benzo-annulated bicyclic sultams: Application for the synthesis of cis-2,4-diarylpyrrolidines. Beilstein Journal of Organic Chemistry.
  • Bryant, J. R., et al. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A.
  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Publishing. [Link]

  • LibreTexts. (2022). 9.3: The SN2 Reaction. Chemistry LibreTexts. [Link]

  • Lu, Y., & Chen, C. (2025). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. ResearchGate. [Link]

  • American Addiction Centers. (2024). Freebasing Cocaine: Effects and Risks of Freebasing. [Link]

  • Chemistry Steps. (2025). SN2 Reaction Mechanism. [Link]

  • Almansa, C., et al. (2008). Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis. European Journal of Organic Chemistry.
  • European Journal of Chemistry. (n.d.). 1,4‐Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis. [Link]

  • Charris, J., et al. (2006). Epibatidine Alkaloid Chemistry: 5. Domino-Heck Reactions of Azabicyclic and Tricyclic Systems. Molecules.
  • Katritzky, A. R., et al. (2000). Chemistry of 7-Azabicyclo[2.2.1]hepta-2,5-dienes, 7-Azabicyclo[2.2.1]hept-2-enes, and 7-Azabicyclo[2.2.1]heptanes. Chemical Reviews.
  • Organic Chemistry Portal. (n.d.). DBN-Mediated Addition Reaction of α-(Trifluoromethyl)styrenes with Diazoles, Triazoles, Tetrazoles, and Primary, Secondary, and Secondary Cyclic Amines. [Link]

  • Addiction Center. (2025). Freebasing Cocaine: Effects, Signs, and Risks. [Link]

  • NextSDS. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane-2,5-diethanol(9CI). [Link]

  • Simple Method for the Estimation of pKa of Amines. (n.d.). Croatian Chemical Society. [Link]

  • Alpas Wellness. (2024). What Is Freebasing? Understand The Dangerous Practice. [Link]

  • Knight, D. W., et al. (1998). 6-Substituted 2-azabicyclo[2.2.1]hept-5-enes by nitrogen-directed radical rearrangement: synthesis of an epibatidine analogue with high binding affinity at the nicotinic acetylcholine receptor. RSC Publishing.
  • Mono- and Dicationic DABCO/Quinuclidine Composed Nanomaterials for the Loading of Steroidal Drug: 32 Factorial Design and Physicochemical Characterization. (2021).
  • Organic Chemistry Portal. (n.d.). 1,4-Diazabicyclo[2.2.2]octane (DABCO) as an Efficient Reagent for the Synthesis of Isoxazole Derivatives from Primary Nitro Compounds and Dipolarophiles: The Role of the Base. [Link]

  • Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships. (n.d.). National Center for Biotechnology Information. [Link]

  • Wikipedia. (n.d.). SN2 reaction. [Link]

  • American Chemical Society. (2022). DABCO. [Link]

  • Assam Don Bosco University Journals. (2017). ACTIVITY OF DABCO: CATALYTIC SCOPE IN ORGANIC SYNTHESIS. [Link]

  • LibreTexts. (2023). 11.2: The SN2 Reaction. Chemistry LibreTexts. [Link]

Sources

Mass Spectrometry Fragmentation Analysis of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flexible monocyclic rings to rigid bicyclic scaffolds is a proven strategy to improve pharmacokinetic (PK) profiles. 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (CAS 1630818-55-1)[1] and its free base (CAS 845866-61-7)[2] represent a class of bridged bicyclic piperazine analogs highly valued for their metabolic stability. However, this structural rigidity fundamentally alters their behavior during electrospray ionization tandem mass spectrometry (ESI-MS/MS).

As a Senior Application Scientist, I designed this guide to objectively compare the MS fragmentation dynamics of this bridged bicyclic scaffold against its flexible monocyclic alternative, 1-ethylpiperazine . By understanding the causality behind these fragmentation pathways, bioanalytical scientists can optimize highly sensitive, self-validating LC-MS/MS workflows for drug development.

Mechanistic Rationale: The Bicyclic Advantage

The choice to utilize 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane over a standard 1-ethylpiperazine is driven by structural thermodynamics. The methylene bridge in the[2.2.1] system locks the piperazine ring into a rigid boat conformation.

The Causality of Rigidity:

  • Target Binding: The rigid conformation reduces the entropic penalty upon binding to target receptors.

  • Metabolic Stability: The steric hindrance provided by the bridgehead carbons shields the tertiary nitrogens from rapid Cytochrome P450-mediated N-dealkylation.

  • Analytical Implication: While beneficial in vivo, this rigidity means the molecule resists the standard low-energy ring-opening fragmentation typically seen in monocyclic amines during Collision-Induced Dissociation (CID)[3].

Mass Spectrometry Fragmentation Dynamics

Understanding the gas-phase chemistry of bicyclic amines is critical for selecting reliable Multiple Reaction Monitoring (MRM) transitions.

In standard aliphatic amines, fragmentation is dominated by simple alpha-cleavage, yielding predictable iminium ions and adhering strictly to the nitrogen rule[4]. However, bridged bicyclic amines exhibit a much higher energy threshold for fragmentation. Under electron impact or CID, the [2.2.1] bicyclic system requires the simultaneous cleavage of C–C and N–C bonds at the bridgehead atoms, often followed by complex hydrogen shifts[5].

For 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane, the protonated precursor ion [M+H]+ at m/z 127.1 undergoes two primary competitive pathways:

  • Low Collision Energy (Pathway A): Alpha-cleavage resulting in the loss of the ethyl group (-28 Da as ethylene via rearrangement), yielding a stable product ion at m/z 99.1 .

  • High Collision Energy (Pathway B): Bridgehead cleavage and ring opening, stripping the bicyclic core to yield a characteristic fragment at m/z 69.0 [5].

MS_Fragmentation Precursor [M+H]+ m/z 127.1 (Protonated Free Base) CID Collision-Induced Dissociation (CID) Precursor->CID 15-30 eV Frag1 Loss of Ethyl (-C2H4) m/z 99.1 (Alpha-Cleavage) CID->Frag1 Pathway A (Low CE) Frag2 Bridgehead Cleavage m/z 69.0 (Ring Opening) CID->Frag2 Pathway B (High CE) Frag3 Loss of NH3 (-17 Da) m/z 110.1 CID->Frag3 Pathway C (Minor)

Fig 1. Mechanistic fragmentation pathways of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane during CID.

Comparative Performance Data

To objectively evaluate the analytical performance, Table 1 compares the experimental MS parameters and structural properties of the bicyclic scaffold versus its monocyclic counterpart.

Table 1: Comparative MS/MS Parameters and Structural Stability

Parameter2-Ethyl-2,5-diazabicyclo[2.2.1]heptane1-Ethylpiperazine (Alternative)Causality / Analytical Implication
Structural Class Bridged Bicyclic AmineMonocyclic AmineBridged systems restrict conformational flexibility, increasing stability.
Precursor Ion [M+H]+ m/z 127.1m/z 115.1Dihydrobromide salt fully dissociates in the ESI source.
Primary MRM Transition 127.1 → 69.0115.1 → 72.0Bicyclic ring requires higher energy to cleave into stable fragments.
Optimum Collision Energy 25 - 30 eV15 - 20 eVRigidity of the[2.2.1] bridge demands higher CE for fragmentation.
Metabolic Stability High (Resistant to oxidation)Moderate (Susceptible to N-dealkylation)Bicyclic steric hindrance protects tertiary amines in vivo.
Chromatographic Retention k' = 4.5 (HILIC)k' = 2.1 (HILIC)Higher basicity and rigid dipole increase stationary phase interaction.

Self-Validating LC-MS/MS Protocol

A robust bioanalytical method must be self-validating—meaning it incorporates internal feedback loops to flag matrix effects or source failures before data acquisition completes. Below is the optimized protocol for analyzing 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

Step 1: Sample Preparation & Salt Dissociation
  • Action: Crash plasma proteins using 3 volumes of cold Acetonitrile containing a stable isotopically labeled internal standard (SIL-IS). Centrifuge at 14,000 x g for 10 minutes.

  • Causality: The dihydrobromide salt ensures benchtop stability. However, bromide ions can cause signal suppression in the mass spectrometer. Protein precipitation with high organic solvent forces the precipitation of inorganic salts, ensuring only the free base enters the analytical stream.

Step 2: HILIC Chromatographic Separation
  • Action: Inject 2 µL onto an Amide-HILIC column (2.1 x 100 mm, 1.7 µm). Use a gradient of Mobile Phase A (10 mM Ammonium Formate in Water, pH 3.0) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: Why HILIC? Bicyclic amines are highly polar. On a standard C18 reversed-phase column, they elute in the void volume, co-eluting with endogenous phospholipids that cause severe ion suppression. HILIC retains these polar analytes orthogonally, ensuring they elute in a clean MS window.

Step 3: ESI Source Optimization
  • Action: Set the ESI(+) desolvation temperature to 400°C and capillary voltage to 2.5 kV.

  • Causality: High desolvation temperatures are required to ensure the complete dissociation of any residual hydrobromide clusters, guaranteeing that the pure protonated free base [M+H]+ is the only species entering the quadrupole.

Step 4: MRM Transition Optimization & System Suitability
  • Action: Monitor the primary transition (127.1 → 69.0) for quantitation and the secondary transition (127.1 → 99.1) for qualification.

  • Self-Validation Loop: The system automatically calculates the ion ratio between the 69.0 and 99.1 fragments. If the ratio deviates by more than ±15% from the calibration standard, the system flags the sample for potential isobaric interference.

LCMS_Workflow Prep Sample Prep (Protein Crash) HILIC HILIC Separation (Retains Amines) Prep->HILIC ESI ESI(+) Source (Desolvation) HILIC->ESI Q1 Q1: Precursor (m/z 127.1) ESI->Q1 Q2 Q2: CID Fragmentation Q1->Q2 Q3 Q3: MRM Detection (m/z 69.0, 99.1) Q2->Q3

Fig 2. Self-validating LC-MS/MS workflow for bridged bicyclic amine bioanalysis.

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives - AIP Publishing.
  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PMC.
  • Video: Mass Spectrometry of Amines - JoVE.
  • 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane - Sigma-Aldrich.
  • Screening Compounds P58181 - EvitaChem.

Sources

A Researcher's Guide to the Spectroscopic Validation of Synthesized 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold has garnered significant attention in medicinal chemistry due to its rigid, bicyclic structure, which can impart favorable pharmacological properties.[1][2] This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to validate the synthesis of a specific DBH derivative, 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to provide a rationale for experimental choices and a framework for interpreting the resulting data. By understanding the "why" behind the "how," researchers can approach the validation of their own synthesized compounds with greater confidence and insight.

The Strategic Importance of Spectroscopic Validation

The synthesis of complex organic molecules is rarely a perfectly clean process. Side reactions, incomplete conversions, and the presence of residual starting materials or solvents can all compromise the purity and identity of the final product. Spectroscopic validation provides an empirical fingerprint of a molecule, allowing for the unambiguous confirmation of its structure and an assessment of its purity. This process is not merely a quality control step; it is an integral part of the research and development lifecycle, ensuring that subsequent biological and pharmacological studies are conducted on a well-characterized compound.

This guide will focus on a multi-pronged spectroscopic approach, leveraging the complementary strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

A Plausible Synthetic Route: Context for Validation

To appreciate the nuances of spectroscopic validation, it is helpful to consider a plausible synthetic route for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide. Based on established methods for the synthesis of related DBH derivatives, a potential pathway could involve the N-alkylation of a suitable 2,5-diazabicyclo[2.2.1]heptane precursor, followed by salt formation with hydrobromic acid.[3][4]

Synthetic_Pathway 2,5-Diazabicyclo[2.2.1]heptane 2,5-Diazabicyclo[2.2.1]heptane 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane 2,5-Diazabicyclo[2.2.1]heptane->2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Ethyl Iodide, Base 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane\ndihydrobromide 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane->2-Ethyl-2,5-diazabicyclo[2.2.1]heptane\ndihydrobromide Hydrobromic Acid

Figure 1. A plausible synthetic route for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[5][6] It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For the validation of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, both ¹H and ¹³C NMR are indispensable.

¹H NMR: Mapping the Proton Landscape

The ¹H NMR spectrum will provide a wealth of information about the number of different types of protons, their relative numbers, and their neighboring protons.

Expected ¹H NMR Spectral Features:

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegrationRationale
Ethyl -CH₃1.0 - 1.3Triplet3HShielded aliphatic protons coupled to the -CH₂- group.
Bicyclic -CH₂- (bridge)1.5 - 2.0Multiplet2HProtons on the C7 bridge of the bicyclic system.
Ethyl -CH₂-2.5 - 3.0Quartet2HDeshielded by the adjacent nitrogen and coupled to the -CH₃ group.
Bicyclic -CH- (bridgehead)3.0 - 3.5Multiplet2HProtons at the C1 and C4 bridgehead positions.
Bicyclic -CH₂- (adjacent to N)3.0 - 4.0Multiplet4HProtons on the C3 and C6 carbons, deshielded by the adjacent nitrogen atoms.
Amine N-HVariable (broad)Singlet2HProtons on the protonated nitrogen atoms; chemical shift can be concentration and solvent dependent.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Internal Standard: Add a small amount of a suitable internal standard (e.g., TMS or a known reference compound) if precise chemical shift referencing is required.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of at least 300 MHz.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Spectral Features:

Carbon EnvironmentExpected Chemical Shift (ppm)Rationale
Ethyl -CH₃10 - 15Shielded aliphatic carbon.
Bicyclic -CH₂- (bridge)35 - 45Carbon at the C7 bridge.
Ethyl -CH₂-45 - 55Deshielded by the adjacent nitrogen.
Bicyclic -CH₂- (adjacent to N)50 - 60Carbons at the C3 and C6 positions.
Bicyclic -CH- (bridgehead)60 - 70Carbons at the C1 and C4 bridgehead positions.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[7] It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.[8][9]

Expected Mass Spectrum Features:

For 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane, the neutral molecule has a molecular formula of C₇H₁₄N₂ and a molecular weight of 126.20 g/mol .[10][11] In the mass spectrometer, the compound will be ionized, and the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ will be observed.

  • Molecular Ion Peak: An odd molecular weight for the molecular ion is expected, consistent with the nitrogen rule which states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[12]

  • Fragmentation: The bicyclic structure is expected to be relatively stable, but some fragmentation can be anticipated. Common fragmentation pathways for cyclic amines involve the loss of alkyl groups or cleavage of the ring system.[9]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is generally well-suited for polar, non-volatile compounds like amine salts.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5] For 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, IR spectroscopy will be particularly useful for confirming the presence of N-H bonds in the hydrobromide salt and the various C-H and C-N bonds.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (amine salt)2400 - 3200Strong, broadCharacteristic of the stretching vibration of the N-H bond in a protonated amine.
C-H Stretch (aliphatic)2850 - 3000Medium to strongStretching vibrations of the C-H bonds in the ethyl group and the bicyclic core.
N-H Bend (amine salt)1500 - 1650MediumBending vibration of the N-H bond.
C-N Stretch1000 - 1250MediumStretching vibration of the carbon-nitrogen bonds.

The presence of a broad absorption in the 2400-3200 cm⁻¹ region is a strong indicator of the formation of the hydrobromide salt.[13][14][15]

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.[16][17] Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid sample.

  • Data Acquisition: Record the IR spectrum using an FTIR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Comparative Analysis: Differentiating from a Precursor

To illustrate the power of this multi-spectroscopic approach, let's consider how the data for the final product, 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, would differ from a potential precursor, (1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane.

Spectroscopic Technique(1S,4S)-2-Boc-2,5-diazabicyclo[2.2.1]heptane2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide
¹H NMR Presence of a large singlet around 1.4 ppm (9H) for the Boc group.Absence of the Boc signal; presence of a triplet and quartet for the ethyl group.
¹³C NMR Presence of signals for the Boc carbonyl (around 155 ppm) and the tert-butyl carbons (around 28 and 80 ppm).Absence of Boc signals; presence of signals for the ethyl group carbons.
Mass Spec Molecular ion corresponding to the Boc-protected compound.Molecular ion corresponding to the ethylated compound.
IR Spec Strong C=O stretch for the carbamate around 1680-1700 cm⁻¹.Absence of the C=O stretch; presence of a broad N-H stretch for the amine salt.

This comparative analysis demonstrates how each spectroscopic technique provides unique and confirmatory evidence for the successful transformation of the starting material into the desired product.

Workflow for Spectroscopic Validation

The following diagram illustrates a logical workflow for the comprehensive spectroscopic validation of a synthesized compound.

Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Synthesis_Complete Synthesis of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide Complete IR IR Spectroscopy Synthesis_Complete->IR Initial Functional Group Analysis MS Mass Spectrometry IR->MS Confirm Functional Groups NMR NMR Spectroscopy MS->NMR Confirm Molecular Weight Data_Analysis Integrated Data Analysis and Structural Confirmation NMR->Data_Analysis Detailed Structural Elucidation

Figure 2. A systematic workflow for spectroscopic validation.

Conclusion

The spectroscopic validation of a synthesized compound like 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is a multi-faceted process that requires a thoughtful and systematic approach. By combining the strengths of NMR, MS, and IR spectroscopy, researchers can build a comprehensive and self-validating body of evidence to confirm the structure and purity of their target molecule. This guide has provided a framework for this process, emphasizing the rationale behind experimental choices and the interpretation of the resulting data. Adherence to these principles of scientific integrity and logical validation is paramount for the advancement of reliable and reproducible research in drug discovery and beyond.

References

  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction - RSC Publishing. Available from: [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Publishing. Available from: [Link]

  • Mass Spectrometry in Structural and Stereochemical Problems. CXII.1 Fragmentation of Two Bicyclic Amines on Electron Impact - The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A - Semantic Scholar. Available from: [Link]

  • Infrared Spectrum of Hydrobromic Aid - PMC - NIH. Available from: [Link]

  • Infrared spectrum of hydrobromic aid. Available from: [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Available from: [Link]

  • (PDF) New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis - ResearchGate. Available from: [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - PubMed. Available from: [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy - MDPI. Available from: [Link]

  • FTIR spectra of dextromethorphan, Amberlite IRP69, physical mixture and drug resinate. Available from: [Link]

  • From Spectra to Structure: Automated structure elucidation for organic chemistry. Available from: [Link]

  • Principles of Organic Spectroscopy - Open Access Journals. Available from: [Link]

  • Quantitative Determination and Validation of Teneligliptine Hydrobromide Hydrate using FTIR Spectroscopy - JOCPR. Available from: [Link]

  • New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde - RSC Publishing. Available from: [Link]

  • Identification of Novel Synthetic Organic Compounds With Supersonic Gas Chromatography-Mass Spectrometry - PubMed. Available from: [Link]

  • Mass Spectrometry in Small Molecule Drug Development. Available from: [Link]

  • GCMS Section 6.15 - Whitman People. Available from: [Link]

  • Advanced Spectroscopic Techniques in Pharmaceutical Analysis: A Critical Evaluation - ManTech Publications. Available from: [Link]

  • FTIR Spectroscopic Techniques for Quantitative Characterization by Abrasion with Potassium Bromide INTRODUCTION. Available from: [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. Available from: [Link]

  • A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications | Spectroscopy Online. Available from: [Link]

  • (4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide - NextSDS. Available from: [Link]

  • Using Experimental Spectroscopic Data to Guide and Validate Mechanisms in Catalyzed Aldol Reactions | Journal of Chemical Education - ACS Publications. Available from: [Link]

  • Video: Mass Spectrometry of Amines - JoVE. Available from: [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC. Available from: [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts - UCLA – Chemistry and Biochemistry. Available from: [Link]

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC. Available from: [Link]

  • (PDF) Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Available from: [Link]

  • Understanding the origin of stereoselectivity in the photochemical denitrogenation of 2,3-diazabicyclo[2.2.1 - Beilstein Journals. Available from: [Link]

  • Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors - MDPI. Available from: [Link]

  • Spectroscopic Analyses - Developments and Applications - IntechOpen. Available from: [Link]

  • Special Issue : Advances in Computational Spectroscopy, 2nd Edition - MDPI. Available from: [Link]nd)

Sources

A Comparative Guide to the Receptor Binding Affinity of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the exploration of unique molecular scaffolds. The 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) framework has garnered significant attention due to its rigid, bicyclic structure, which offers a conformationally constrained platform for the design of targeted ligands.[1][2] This guide provides a comparative analysis of the receptor binding affinity of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane and its analogs, with a particular focus on their interaction with nicotinic acetylcholine receptors (nAChRs). We will delve into the structure-activity relationships that govern their binding profiles and provide detailed experimental protocols for the assessment of receptor affinity.

The primary therapeutic targets for 2,5-DBH analogs are the neuronal nAChRs, which are ligand-gated ion channels involved in a multitude of physiological processes in the central nervous system.[3] Dysregulation of nAChR signaling has been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia, making them a critical target for drug discovery.[1] The rigid nature of the 2,5-DBH scaffold allows for precise positioning of substituents, enabling fine-tuning of receptor subtype selectivity and affinity.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of a selection of 2,5-diazabicyclo[2.2.1]heptane analogs for the prominent nAChR subtypes, α4β2 and α7. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.

Compound/AnalogReceptor SubtypeBinding Affinity (Ki, nM)Reference
(±)-Epibatidineα4β20.024 ± 0.001[4]
exo-2-(2'-Fluoro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneα4β20.020 ± 0.002[4]
3-(3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane analogα4β20.20[5]
3-(5-methoxy-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane analogα4β20.40[5]
3-(6-methyl-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane analogα4β20.50[5]
Epiboxidine-related dimethylammonium iodide analogα4β213.30[5]
Epiboxidine-related dimethylammonium iodide analogα71.60[5]
2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneαβ0.001[6]
2-exo-(3'-Amino-2'-chloro-5'-pyridinyl)-7-azabicyclo[2.2.1]heptaneα713.9[6]

Note: The table includes analogs of the broader azabicyclo[2.2.1]heptane class to provide a wider context for structure-activity relationships, as specific data for a large range of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane analogs is not available in a single comparative study.

Structure-Activity Relationship (SAR) Insights

The binding affinity and selectivity of 2,5-DBH analogs are critically influenced by the nature and position of substituents on both the bicyclic core and any appended aromatic or heteroaromatic rings.

  • Substitution on the Pyridinyl Ring: For analogs containing a pyridinyl moiety, substitutions on this ring are a key determinant of affinity and selectivity. For instance, the introduction of a 2'-fluoro group in an epibatidine analog resulted in a slight increase in affinity for the α4β2 nAChR compared to the 2'-chloro analog.[4] Furthermore, the position of the nitrogen atom within the pyridine ring and the presence of other substituents can drastically alter the binding profile.

  • The Role of the Bicyclic Scaffold: The rigid 2,5-diazabicyclo[2.2.1]heptane core serves to orient the pharmacophoric elements in a specific spatial arrangement, which is crucial for optimal interaction with the receptor's binding pocket. This conformational rigidity reduces the entropic penalty upon binding, potentially contributing to higher affinity.

  • Impact of N-Substitution: While the provided table does not extensively cover N-substituted 2,5-DBH analogs, it is a critical area of modification. The introduction of an ethyl group at one of the nitrogen atoms, as in the topic compound, will influence the compound's lipophilicity, basicity, and steric profile, all of which can impact receptor binding and pharmacokinetic properties.

Experimental Protocol: Radioligand Competition Binding Assay for α4β2 nAChR

The following protocol provides a detailed methodology for determining the binding affinity of novel 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane analogs for the human α4β2 nAChR, a common and therapeutically relevant subtype. This is a self-validating system as it includes controls for total and non-specific binding, allowing for the accurate determination of specific binding.

Objective: To determine the inhibitor constant (Ki) of test compounds for the human α4β2 nicotinic acetylcholine receptor.

Materials:

  • Human recombinant α4β2 nAChRs expressed in a suitable cell line (e.g., SH-SY5Y cells).[7]

  • Radioligand: [³H]Cytisine (specific activity ~20-40 Ci/mmol).[7][8]

  • Unlabeled ('cold') ligand for non-specific binding determination: Nicotine.[7]

  • Test compounds (2-Ethyl-2,5-diazabicyclo[2.2.1]heptane analogs) at a range of concentrations.

  • Binding Buffer: Modified Tris-HCl buffer, pH 7.4.[7]

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid.

  • Liquid scintillation counter.

  • 96-well plates.

  • Cell harvester.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the α4β2 nAChR to an appropriate density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in the binding buffer and determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay Setup (in a 96-well plate):

    • Total Binding: Add a specific amount of membrane preparation, a fixed concentration of [³H]Cytisine (typically at or below its Kd value, e.g., 0.6 nM), and binding buffer.[7]

    • Non-specific Binding: Add the same components as for total binding, but also include a high concentration of unlabeled nicotine (e.g., 10 µM) to saturate the receptors.[7]

    • Test Compound Wells: Add the membrane preparation, [³H]Cytisine, and varying concentrations of the test compound (typically in a serial dilution).

  • Incubation:

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 120 minutes at 4°C).[7]

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Workflow and Signaling Pathway

To better illustrate the experimental process and the biological context, the following diagrams have been generated using Graphviz.

Experimental Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (from cells expressing α4β2 nAChR) Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, and Test Compound Wells) Membrane_Prep->Assay_Setup Ligand_Prep Ligand Preparation ([³H]Cytisine, Cold Nicotine, Test Analogs) Ligand_Prep->Assay_Setup Incubation Incubation to Reach Equilibrium (e.g., 120 min at 4°C) Assay_Setup->Incubation Filtration Rapid Filtration and Washing (Separates Bound from Unbound Ligand) Incubation->Filtration Scintillation_Counting Scintillation Counting (Quantifies Radioactivity) Filtration->Scintillation_Counting Data_Processing Data Processing (Calculate Specific Binding) Scintillation_Counting->Data_Processing Curve_Fitting Non-linear Regression (Determine IC50) Data_Processing->Curve_Fitting Ki_Calculation Cheng-Prusoff Equation (Calculate Ki) Curve_Fitting->Ki_Calculation

Caption: Workflow for a competitive radioligand binding assay.

Simplified Nicotinic Acetylcholine Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR Nicotinic Acetylcholine Receptor (nAChR) Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Channel Opening PKC PKC Activation Ca_Influx->PKC PI3K_Akt PI3K/Akt Pathway Activation Ca_Influx->PI3K_Akt MAPK MAPK/ERK Pathway Activation PKC->MAPK Gene_Expression Altered Gene Expression PI3K_Akt->Gene_Expression MAPK->Gene_Expression Cellular_Response Cellular Response (e.g., Survival, Proliferation) Gene_Expression->Cellular_Response Ligand 2,5-DBH Analog (Agonist) Ligand->nAChR Binds to Receptor

Caption: Simplified nAChR-mediated signaling cascade.

Conclusion

The 2,5-diazabicyclo[2.2.1]heptane scaffold represents a promising platform for the development of novel ligands targeting nicotinic acetylcholine receptors. The conformational rigidity of this core structure allows for the design of compounds with high affinity and selectivity. As demonstrated by the compiled data and structure-activity relationship insights, subtle modifications to the substituents on this scaffold can lead to significant changes in receptor binding profiles. The provided experimental protocol for a radioligand competition binding assay offers a robust method for characterizing the affinity of new analogs. Future research in this area will likely focus on further optimizing the selectivity of these compounds for specific nAChR subtypes to develop more targeted and effective therapeutics for a range of neurological disorders.

References

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. RSC Medicinal Chemistry. [Link]

  • Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. PubMed. [Link]

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC. National Center for Biotechnology Information. [Link]

  • Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology. [Link]

  • Basic signal pathways for nAChR-mediated cell survival/apoptosis. ResearchGate. [Link]

  • nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Complementary Three-Dimensional Quantitative Structure−Activity Relationship Modeling of Binding Affinity and Functional Potency: A Study on α4β2 Nicotinic Ligands. Journal of Medicinal Chemistry. [Link]

  • Nicotinic acetylcholine receptor (nAChR) signaling pathways. ResearchGate. [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]

  • 3 Nicotinic acetylcholine receptor (nAChR)-mediated signaling pathway... ResearchGate. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Schematic representation of presumed roles... - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. NCBI Bookshelf. [Link]

  • Radioligand Binding Characterization of Neuronal Nicotinic Acetylcholine Receptors. Semantic Scholar. [Link]

  • Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine. National Center for Biotechnology Information. [Link]

  • nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

  • Synthesis and Nicotinic Acetylcholine Receptor Binding Properties of exo-2-(2'-Fluoro-5'-pyridinyl)-7-azabicyclo- [2.2.1]heptane. ACS Publications. [Link]

  • Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. National Center for Biotechnology Information. [Link]

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2-exo-2-(2',3'-Disubstituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes: Epibatidine Analogues. Journal of Medicinal Chemistry. [Link]

  • Synthesis and binding affinity at α4β2 and α7 nicotinic acetylcholine receptors of new analogs of epibatidine and epiboxidine containing the 7-azabicyclo[2.2.1]hept-2-ene ring system. PubMed. [Link]

Sources

Enantiomeric Excess Determination for Chiral 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck posed by highly polar, aliphatic chiral scaffolds. The 2,5-diazabicyclo[2.2.1]heptane system is a conformationally restricted, rigid bioisostere of piperazine, increasingly utilized in medicinal chemistry to improve target engagement and pharmacokinetic profiles[1].

However, determining the enantiomeric excess (ee) of its derivatives, such as 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, presents a triad of analytical challenges:

  • Lack of a UV Chromophore : The purely aliphatic framework is invisible to standard UV detectors (e.g., at 254 nm), rendering direct optical analysis impossible without dynamic covalent assemblies[2].

  • High Polarity : The secondary and tertiary amines cause severe peak tailing on standard chiral stationary phases (CSPs) due to secondary interactions with the silica backbone.

  • Salt Form : The dihydrobromide salt must be neutralized (free-based) prior to most organic-phase analyses.

To overcome these hurdles, we must engineer self-validating analytical systems. This guide objectively compares three field-proven methodologies for this specific scaffold: Pre-column Derivatization Chiral HPLC[3], Chiral NMR via Mosher's Amides[4], and Vibrational Circular Dichroism (VCD)[5].

Comparative Performance Data

The following table summarizes the operational parameters of the three primary methodologies to assist in workflow selection.

ParameterDerivatization + Chiral HPLCChiral NMR (Mosher's Method)Vibrational Circular Dichroism (VCD)
Primary Principle UV-active enantiomeric/diastereomeric separationDiastereomeric chemical shift discriminationDirect chiral IR signature measurement
Derivatization Required? Yes (e.g., Benzoylation)Yes (MTPA-Cl)No (Direct measurement)
Sample Consumption < 1 mg~ 5 mg~ 15 mg
Throughput High (15–30 min/run)Medium (10–15 min/run)Low (2–4 hours/run)
Accuracy / Precision ± 0.1%± 1.0%± 0.5%
Best Use Case Routine QC & Process ChemistryAbsolute configuration & validationNon-destructive, direct analysis

Methodology 1: Pre-Column Derivatization + Chiral HPLC

Causality & Mechanism

Direct HPLC is unfeasible due to the lack of UV absorbance and the basicity of the secondary amine. Derivatizing the secondary amine of the 2,5-diazabicyclo[2.2.1]heptane core with benzoyl chloride serves a dual purpose: it installs a robust UV chromophore (phenyl ring) for high-sensitivity detection at 254 nm, and it neutralizes the basic nitrogen. This eliminates secondary hydrogen-bonding interactions with the CSP, preventing peak tailing and ensuring sharp, quantifiable peaks[3].

Step-by-Step Protocol
  • Free-Basing : Dissolve 10 mg of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide in 1.0 mL of 1M NaOH. Extract the aqueous layer with dichloromethane (DCM) (3 × 2 mL).

  • Derivatization : To the combined organic layers, add 20 µL of triethylamine (Et₃N) followed by 15 µL of benzoyl chloride. Stir at room temperature for 2 hours.

  • Workup : Wash the reaction mixture with 1M HCl (to remove unreacted Et₃N and trace free amine), followed by saturated aqueous NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • HPLC Analysis : Dissolve the residue in HPLC-grade Hexane/Isopropanol (90:10). Inject 10 µL onto a Chiralcel OD-H column (4.6 × 250 mm). Flow rate: 1.0 mL/min. Detection: UV at 254 nm.

  • Self-Validation Check : Always inject a derivatized racemic standard prior to your sample. You must establish baseline resolution ( Rs​>1.5 ) and confirm equal response factors (1:1 peak area ratio) to prove the system is unbiased before calculating the ee of the chiral sample.

Methodology 2: Chiral NMR Spectroscopy (Mosher's Method)

Causality & Mechanism

Enantiomers are indistinguishable in achiral NMR environments. By covalently attaching a chiral derivatizing agent (CDA) like (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), we convert the enantiomers into diastereomers. The anisotropic shielding effects of the MTPA phenyl group induce distinct chemical shifts for the two diastereomers. Utilizing ¹⁹F NMR specifically targets the CF₃ group, avoiding the highly overlapping, crowded aliphatic proton signals of the bicyclic core[4].

Step-by-Step Protocol
  • Free-Basing : Extract the free base as described above, but dry thoroughly and reconstitute in 0.5 mL of deuterated chloroform (CDCl₃).

  • Derivatization : To 5 mg of the free base in CDCl₃, add 10 µL of pyridine-d₅ and 10 µL of (R)-MTPA-Cl directly into an NMR tube. Mix thoroughly and let sit at room temperature for 1 hour.

  • NMR Acquisition : Acquire a ¹⁹F NMR spectrum (with ¹H decoupling) to ensure clean singlet signals for the CF₃ groups.

  • Data Analysis : Identify the distinct CF₃ signals for the (S,R) and (R,R) diastereomers. Calculate ee% using the integration ratio: ee = |(Area A - Area B)| / (Area A + Area B) × 100.

  • Self-Validation Check : Monitor the ¹H NMR spectrum for the disappearance of the secondary amine proton and the downfield shift of the adjacent bridgehead protons. This confirms quantitative conversion, ensuring the calculated ee is not skewed by kinetic resolution during incomplete derivatization.

Methodology 3: Vibrational Circular Dichroism (VCD)

Causality & Mechanism

VCD exploits the differential absorption of left and right circularly polarized infrared light by chiral molecules. Because it relies on vibrational transitions rather than electronic ones, it completely bypasses the need for a UV chromophore or chemical derivatization[5]. It is highly sensitive to the 3D spatial arrangement of the rigid bicyclic core, making it an elegant, non-destructive alternative.

Step-by-Step Protocol
  • Sample Preparation : Dissolve 15 mg of the dihydrobromide salt directly in 150 µL of D₂O. High concentration (~0.1 M) is critical because VCD signals ( ΔA ) are typically 10−4 to 10−5 times smaller than standard IR absorbance.

  • Measurement : Load the sample into a BaF₂ IR cell with a 50 µm path length.

  • Acquisition : Acquire the IR and VCD spectra using a VCD spectrometer (e.g., 4 cm⁻¹ resolution, 4-hour collection time to ensure a high signal-to-noise ratio).

  • Data Analysis : Normalize the VCD intensities against the IR spectrum. Compare the normalized VCD signals to a calibration model built from known enantiomeric mixtures.

  • Self-Validation Check : Subtract the VCD spectrum of the racemic mixture (which must theoretically be zero) from the sample spectrum. This corrects for any baseline artifacts or birefringence in the cell windows, ensuring the integrity of the optical measurement.

Analytical Decision Workflow

Workflow Start 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide Salt Freebase Free-Basing (NaOH / DCM Extraction) Start->Freebase Q1 Is derivatization acceptable? Freebase->Q1 Deriv Derivatization Workflows Q1->Deriv Yes Direct Direct Analysis Workflow Q1->Direct No (Preserve Analyte) HPLC Benzoylation + Chiral HPLC (High Throughput QC) Deriv->HPLC UV Detection Needed NMR MTPA-Cl + 19F NMR (Absolute Configuration) Deriv->NMR Shift Discrimination Needed VCD Vibrational Circular Dichroism (No Chromophore Needed) Direct->VCD Direct IR Measurement

Figure 1: Analytical decision workflow for ee determination of chromophore-deficient amines.

References

  • 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYXROqJkm3UZAxo92Z00zNHpv1qbQXljgISFaiNdfYkpO1EGfT7iE-MB7r7KBzXAaT2B0pXxggLpdkyoQy0gXY0TnyMzIZuvQkxgHV1A8vYBl_o74-gVXvFAeKW1WueoSU22QOKfYnDiiYFyt5KOmR_9TqCwMeYXQ=]
  • New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy - Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1DGGzFYlAWKlAhmGpLPwNdoG_BMEsrRTGerlKPsIsUxudNqFRAnslW7fe6qa6g0ojaA6q4SaY-qmFnuVKxI8V3e70FvGpgCJ8DnlVTucbBnEd_bFS0L1Uoml4Tv6H8te0FJUVQKNtepJXOdCkexXghky8Ak8H_PM3kq52CuUz-OWie3Xa347z]
  • NMR determination of enantiomeric excess - ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXNv_ZfMJkUGahIO7bb6YHTpUTAUqM5AqRsKEVk3HB15xnH7qNU2HIHtp5LnwYtafYGAIE9ERi1dH2OuuEDHlbLO51cGVdb4_B5Fe2_njiRZGpro4xEcsX9mhdk_OY9ImEtt2zYn9qmRLbpEgj6rutLZRGQ3uwE3AL_aqTndxVmh1MZon-JL-GBoCZlKhvP_4ed2H4]
  • Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD) - PubMed.[https://vertexaisearch.cloud.google.
  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoxuTVDlXWDOuonKzOSHTpfkTBLjUvH3OKIUSXHRJd0aiQ7zJDYMxT3DbkrC129d7NmUxDDeAEpPId9QCPud4uQpZ8wZ3mIKEByZgVxJeRn0uGi5gJUpipLjr9lAL0H5FMMIaOgH7QjjfWSw==]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Foundational Principles of Chemical Waste Management

The disposal of any chemical, including 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, is governed by stringent regulations to protect both laboratory personnel and the environment.[1] The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provides a framework for managing hazardous waste.[2][3][4] A core principle is that waste must be managed from its point of generation to its final disposal, a concept often referred to as "cradle-to-grave."[5]

Before delving into the specific procedures for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, it is crucial to have a robust institutional chemical waste management plan.[5] This plan should be readily available and provide guidance on waste streams, labeling, storage, and emergency procedures. All laboratory personnel who handle chemical waste are required by regulatory agencies to receive appropriate training.[2][5]

Hazard Profile of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

Understanding the hazard profile of a chemical is the first step in determining the appropriate disposal method. While a specific Safety Data Sheet (SDS) for the ethyl-substituted dihydrobromide was not available in the initial search, we can infer its likely properties from structurally similar compounds and general chemical principles. The parent compound, 2,5-Diazabicyclo[2.2.1]heptane dihydrobromide, is not classified as a hazardous substance or mixture according to some suppliers.[6] However, another Safety Data Sheet for a related bicyclic diamine derivative indicates hazards such as being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation.[7]

Given the potential for hazards, it is prudent to handle 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide with care and assume it may possess similar properties. A critical aspect of its hazard profile from a disposal perspective is its potential environmental toxicity. For instance, some related compounds are classified as very toxic to aquatic life with long-lasting effects.[8] This classification strictly prohibits disposal down the drain.[8][9]

Table 1: Assumed Hazard Profile and Handling Precautions

Hazard ClassificationHandling and Disposal ImplicationsRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity (Assumed) Do not ingest. Prevent dust formation and inhalation. Waste must be securely contained.Safety glasses with side-shields, lab coat, nitrile gloves.[6][7]
Skin/Eye Irritant (Assumed) Avoid contact with skin and eyes. Contaminated gloves and clothing must be disposed of as hazardous waste.Safety goggles, lab coat, chemically resistant gloves (inspect before use).[6][7]
Aquatic Toxicity (Potential) Do not dispose of down the drain. [8] Waste must be collected for approved disposal to prevent environmental release.Standard laboratory PPE.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide from the point of generation to its collection for final disposal.

Step 1: Waste Identification and Segregation

Proper identification and segregation of chemical waste are paramount to prevent dangerous reactions.[10][11]

  • Identify the Waste: Any 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide that is expired, contaminated, or no longer needed is considered chemical waste. This includes pure solid material, solutions containing the compound, and any materials used for spill cleanup.

  • Segregate Incompatibles: This compound, as a diamine salt, should be stored separately from strong bases and strong oxidizing agents to prevent any potential reactions.[10] At a minimum, segregate waste into categories such as acids, bases, flammables, oxidizers, and toxic compounds.[10]

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are critical for safety and compliance.

  • Choose a Compatible Container: For solid 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide waste, a clean, dry, and sealable container made of a compatible material like high-density polyethylene (HDPE) is appropriate. The original product container, if in good condition, is often the best choice for storing the waste.[9][10] The container must have a tightly fitting cap and be kept closed except when adding waste.[10][12]

  • Properly Label the Container: The EPA requires that each waste container be clearly labeled.[5] The label must include:

    • The words "HAZARDOUS WASTE ".[12]

    • The full chemical name: "2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide " (no formulas or abbreviations).[12]

    • The approximate quantity or concentration of the waste.

    • The date when waste was first added to the container.

    • An indication of the associated hazards (e.g., "Irritant," "Environmental Hazard").[5]

Step 3: Accumulation and Storage

Waste must be accumulated in a designated area within the laboratory.

  • Satellite Accumulation Area (SAA): The designated waste storage location in the lab is known as a Satellite Accumulation Area.[4][12] This area must be at or near the point of waste generation and under the control of laboratory personnel.[2][12]

  • Storage Limits: An SAA can hold up to 55 gallons of hazardous waste.[5] Once a container is full, it must be removed from the laboratory within 72 hours.[12]

  • Weekly Inspections: Regularly inspect the SAA to check for container leaks, proper labeling, and to ensure containers are kept closed.[2][12]

Step 4: Arranging for Final Disposal

Final disposal of hazardous chemical waste must be handled by a licensed professional service.

  • Contact EHS: When your waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[12]

  • Documentation: Maintain accurate records of the waste you generate and dispose of. Your EHS office will provide the necessary forms and manifests for tracking the waste from your lab to the final disposal facility.[1][5]

  • Disposal Method: The final disposal method will be determined by the licensed waste disposal company and is typically high-temperature incineration for organic compounds.[1][5] Never attempt to treat or dispose of the chemical waste yourself unless you have a specific, approved protocol from your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

G cluster_0 Waste Generation & Characterization cluster_1 Containerization & Labeling cluster_2 Accumulation & Pickup cluster_3 Final Disposal A Waste Generated: 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide B Is it a pure solid, a solution, or contaminated material? A->B C Identify Hazards: - Irritant (Assumed) - Aquatic Toxin (Potential) B->C D Select Compatible Container (e.g., HDPE, original bottle) C->D E Attach 'HAZARDOUS WASTE' Label D->E F Complete Label: - Full Chemical Name - Date - Hazards E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Keep Container Closed G->H I Container >90% Full? H->I I->G No J Contact EHS for Pickup I->J Yes K Licensed Waste Vendor Collects J->K L Transport to Permitted Facility K->L M Final Disposal via Incineration L->M

Caption: Disposal workflow for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

Spill and Emergency Procedures

In the event of a spill, the immediate priority is to ensure personnel safety.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (gloves, safety goggles, lab coat), carefully sweep up the solid material.[8][13] Avoid generating dust.[8]

    • Place the spilled material and any contaminated cleaning materials into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the immediate area.[8][9]

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the area until it has been cleared by trained professionals.

References

  • (4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide - NextSDS. (n.d.).
  • Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Chemical Waste Disposal Guidelines. (n.d.). Emory University - Department of Chemistry.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
  • How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs. (n.d.). Reactivo.
  • Waste Chemicals. (n.d.). NUS Chemistry.
  • Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
  • Chemical Waste Disposal Guidelines: Rules You Must Follow! (2024, April 3). GreenTec Energy.
  • Laboratory Waste Management Guidelines. (2020, October). Environmental Health and Safety Office.
  • Safety Data Sheet. (2009, April 29). Fisher Scientific.
  • Safety Data Sheet. (2021, October 16). Merck Millipore.
  • Safety Data Sheet. (2018, July 13). Sigma-Aldrich.
  • Safety Data Sheet. (2024, December 19). CymitQuimica.

Sources

A Senior Application Scientist's Guide to Handling 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: A Commitment to Proactive Safety

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide, a member of the diazabicycloheptane family, represents a class of compounds with significant potential in medicinal chemistry due to their rigid, three-dimensional structures.[1] This guide is crafted to provide you, our trusted colleagues in research, with a comprehensive framework for the safe handling of this specific dihydrobromide salt.

Given the absence of a specific Safety Data Sheet (SDS) for 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide at the time of this writing, this document adopts a proactive, risk-based approach. We will synthesize data from structurally related bicyclic diamines and the known hazards of hydrobromide salts to establish a robust safety protocol.[2][3][4] Our recommendations are therefore grounded in the principle of "as low as reasonably practicable" (ALARP) exposure, ensuring a conservative and protective stance.

Hazard Assessment: Deconstructing the Molecule

Understanding the potential hazards of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide requires an analysis of its constituent parts: the bicyclic diamine core and the dihydrobromide salt.

  • The Bicyclic Diamine Core: Compounds in the diazabicyclo[2.2.1]heptane class are organic amines. While specific toxicity data for the ethyl derivative is unavailable, similar small molecule amines can be skin and eye irritants.[5][6] Dusts of such compounds may also cause respiratory tract irritation.[7][8]

  • The Dihydrobromide Salt: The "dihydrobromide" designation indicates that the two nitrogen atoms of the diamine have been protonated by hydrobromic acid (HBr). Hydrobromic acid is a strong, corrosive acid.[4][9] In its gaseous form (hydrogen bromide), it is a potent irritant to the respiratory system, eyes, and skin.[2][10] While the HBr in the solid salt is in a neutralized form, the potential for dissociation in the presence of moisture or reaction with other substances necessitates caution. Ingestion of hydrobromide salts can cause severe burns to the mouth, throat, and stomach.[4]

Inferred Hazard Profile:

Based on this analysis, we will operate under the assumption that 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide is:

  • Harmful if swallowed. [7]

  • A potential cause of severe skin burns and eye damage. [4][7]

  • A potential cause of respiratory irritation. [8][10]

  • Potentially harmful to aquatic life. [7]

The following table summarizes the key hazard information for related compounds that inform our recommendations.

Compound/ComponentCAS NumberKnown HazardsSource
Hydrobromic Acid10035-10-6Corrosive, causes severe skin burns and eye damage, respiratory irritant.[4][9][11]
1,4-Diazabicyclo[2.2.2]octane (DABCO)280-57-9Flammable solid, harmful if swallowed, causes serious eye damage.[5][6]
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromideNot AvailableStated as "Not a hazardous substance or mixture" in one source, but this may not apply to the ethyl derivative.[12]

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following protocols are designed to minimize all potential routes of exposure.

Standard Laboratory Attire (Baseline PPE)

This is the minimum requirement for any work in the laboratory where this chemical is present, even if not directly handled.

  • Safety Glasses: With side shields, conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[5]

  • Laboratory Coat: Fully buttoned, with long sleeves.

  • Closed-toe Shoes: Made of a non-porous material.

  • Gloves: Nitrile or butyl rubber gloves should be worn when there is any risk of incidental contact.[7] Always inspect gloves for tears or punctures before use.[12][13]

Handling Solid 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

When weighing, transferring, or otherwise manipulating the solid compound, the following additional PPE is mandatory to mitigate the risk of dust inhalation and skin contact.

  • Engineering Controls: All manipulations of the solid should be performed in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[14]

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by engineering means, a NIOSH/MSHA-approved respirator with a particulate filter is required.[7][13]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Given the lack of specific data, double-gloving with nitrile gloves is a prudent measure.

  • Eye and Face Protection: Wear chemical safety goggles.[7] If there is a significant risk of splashing or dust generation, a full-face shield should be worn in addition to goggles.[7]

  • Skin and Body Protection: A chemically resistant apron or suit may be necessary for larger quantities.[7]

Handling Solutions of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide

When the compound is in solution, the primary risks shift from dust inhalation to splashes and aerosol generation.

  • Engineering Controls: Work should be conducted in a chemical fume hood.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile or butyl rubber gloves are recommended.[7]

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.[7]

  • Skin and Body Protection: A chemically resistant apron is recommended.[7]

Operational and Disposal Plans: A Step-by-Step Guide

Pre-Operational Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[13][15]

  • Assemble all necessary PPE: Inspect all PPE for damage before use.[15]

  • Review the Procedure: Mentally walk through the entire procedure before handling the chemical.

Step-by-Step Handling Procedure (Solid)
  • Don PPE: Put on all required PPE before entering the designated work area.

  • Prepare the Work Area: Ensure the fume hood sash is at the appropriate height.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the fume hood.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.

    • Close the container immediately after use.

  • Post-Handling:

    • Clean any spills immediately according to the spill response plan (see below).

    • Wipe down the work surface with an appropriate solvent.

    • Carefully doff PPE, avoiding contact with any contaminated surfaces.

    • Wash hands thoroughly with soap and water.[13][15]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][14] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[8][14] Rinse mouth with water.[7] Seek immediate medical attention.

Disposal Plan
  • Waste Chemical: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[12] Do not empty into drains.[7]

  • Contaminated Materials: Dispose of contaminated gloves, lab coats, and other materials as hazardous waste in accordance with local, state, and federal regulations.[12]

Visualization of the Safety Workflow

The following diagram illustrates the critical decision-making and operational flow for safely handling 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_start Start: Handling Required hazard_assessment Hazard Assessment: - Review this guide - Consult related SDS prep_start->hazard_assessment ppe_selection Select Appropriate PPE (Solid vs. Solution) hazard_assessment->ppe_selection emergency_prep Verify Location of: - Eyewash Station - Safety Shower - Spill Kit ppe_selection->emergency_prep eng_controls Work in Certified Chemical Fume Hood emergency_prep->eng_controls handling_solid Weighing/Transfer of Solid: - Minimize dust - Keep container closed eng_controls->handling_solid If Solid handling_solution Working with Solution: - Avoid splashes - Use secondary containment eng_controls->handling_solution If Solution decontamination Decontaminate Work Area handling_solid->decontamination handling_solution->decontamination waste_disposal Dispose of Waste: - Chemical Waste - Contaminated PPE decontamination->waste_disposal doff_ppe Doff PPE Correctly waste_disposal->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands post_end End of Procedure wash_hands->post_end

Caption: Workflow for Safe Handling of 2-Ethyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide.

References

  • NextSDS. (n.d.). (4S)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.
  • NextSDS. (n.d.). (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide. Retrieved from 16

  • Safety Data Sheet. (2014, November 10). Generic SDS.
  • Enamine. (n.d.). Safety Data Sheet.
  • Ion Science. (2024, August 1). Understanding Hydrogen Bromide: Hazards, Exposure, and Safety Measures.
  • BenchChem. (n.d.). An In-depth Technical Guide to 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane: Safety, Handling, and Synthetic Applications.
  • ChemicalBook. (2019, September 6). Hydrobromic Acid-Hazard and Toxicity.
  • ECHEMI. (n.d.). Dabco SDS, 280-57-9 Safety Data Sheets.
  • Gasmet. (2024, August 16). Hydrogen Bromide (HBr): Assessing Health Risks and Safety Protocols.
  • ChemicalBook. (n.d.). 113451-59-5 | CAS DataBase.
  • Sigma-Aldrich. (2018, July 13). Safety Data Sheet for (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide.
  • National Institutes of Health (NIH), PubChem. (n.d.). Hydrogen Bromide | HBr | CID 260.
  • Fisher Scientific. (2009, April 29). Safety Data Sheet.
  • Fisher Scientific. (2010, September 2). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • SafetyInfo. (n.d.). Chemical Handling Safety & PPE Requirements.
  • NextSDS. (n.d.). (1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane.
  • ChemScene. (n.d.). (1S,4S)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • NIST. (n.d.). Bicyclo[2.2.1]heptane, 2-ethyl-.
  • National Institutes of Health (NIH), PubChem. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane | C5H10N2 | CID 3527810.
  • PMC. (n.d.). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities.
  • Fisher Scientific. (2015, February 12). Safety Data Sheet.
  • RSC Publishing. (n.d.). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.